molecular formula C21H23NO5 B1240910 Canadaline

Canadaline

Katalognummer: B1240910
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: ROAHDZJDHGLGBA-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Canadaline, with the CAS registry number 62475-57-4, is an organic compound classified as an alkaloid. Its molecular formula is C 21 H 23 NO 5 , and it has a molecular weight of 369.411 g/mol . Key physical properties of this compound include a density of approximately 1.246 g/cm³ and a high boiling point of 514.8°C at 760 mmHg, indicating thermal stability . The flash point is 265.1°C, which is a relevant parameter for safe handling and storage assessments . The synthetic route for this compound has been documented in scientific literature, underscoring its interest as a subject in chemical synthesis studies . As a research chemical, it is supplied for laboratory investigation purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H23NO5

Molekulargewicht

369.4 g/mol

IUPAC-Name

2,3-dimethoxy-6-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzaldehyde

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3/t17-/m1/s1

InChI-Schlüssel

ROAHDZJDHGLGBA-QGZVFWFLSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3

Isomerische SMILES

CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3

Kanonische SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3

Herkunft des Produkts

United States

Foundational & Exploratory

Unable to Proceed: No Scientific Information Found for "Canadaline"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and academic databases has yielded no information on a compound named "Canadaline" or its mechanism of action in neuronal cells.

Our extensive investigation into the neuropharmacology, neuronal signaling pathways, and receptor binding profile of a substance referred to as "this compound" has concluded that there is no publicly available scientific literature, research data, or clinical information for a compound with this name.

The search included queries for:

  • This compound mechanism of action in neuronal cells

  • This compound neuropharmacology

  • This compound neuronal signaling pathways

  • This compound receptor binding profile

  • This compound drug

  • This compound neuroscience

  • This compound alkaloid

The results of these searches did not provide any relevant information that would allow for the creation of the requested in-depth technical guide. The term "this compound" most frequently appears to be a misspelling of the "Canada Line," a rapid transit line in Vancouver, British Columbia.

Due to the complete absence of data, we are unable to fulfill the request for a technical guide, including the summarization of quantitative data, detailing of experimental protocols, and the creation of signaling pathway diagrams. The foundational scientific information required for these tasks does not appear to exist in the public domain.

It is possible that "this compound" may be:

  • A misspelling of another compound.

  • A proprietary or internal code name for a compound that has not yet been publicly disclosed or published in scientific literature.

  • A theoretical or hypothetical substance not yet synthesized or studied.

We recommend that you verify the spelling of the compound or provide an alternative name if available. Should a valid compound name be provided, we would be pleased to revisit this request.

A Technical Guide to the Biosynthesis of Major Alkaloids in Hydrastis canadensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydrastis canadensis L. (goldenseal) is a perennial herb renowned for its rich content of bioactive benzylisoquinoline alkaloids (BIAs), primarily the protoberberine alkaloid berberine and the phthalideisoquinoline alkaloid hydrastine. These compounds are the focus of significant pharmacological research and are responsible for the plant's medicinal properties. This document provides an in-depth technical overview of the biosynthetic pathway leading to these major alkaloids, supported by quantitative data, detailed experimental protocols for their analysis, and visual diagrams of the core biochemical processes and workflows. The biosynthesis originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic steps, with (S)-reticuline serving as the critical branch-point intermediate. Understanding this pathway is crucial for metabolic engineering, synthetic biology applications, and optimizing the production of these valuable secondary metabolites.

The Core Biosynthetic Pathway

The biosynthesis of the major alkaloids in Hydrastis canadensis is a well-studied branch of the extensive benzylisoquinoline alkaloid (BIA) network. The pathway initiates with the conversion of L-tyrosine into both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors undergo a stereospecific condensation reaction, catalyzed by (S)-norcoclaurine synthase (NCS), to form the central intermediate (S)-norcoclaurine, which is the foundational scaffold for a vast array of BIA molecules.[1]

From (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, leads to the formation of (S)-reticuline. This molecule represents the last common precursor for numerous BIA classes and is the pivotal branch point leading to both berberine and hydrastine.

The pathway to berberine involves the conversion of (S)-reticuline into (S)-scoulerine, a reaction mediated by the berberine bridge enzyme (BBE).[1] (S)-scoulerine is subsequently converted to tetrahydrocolumbamine, then to canadine, and finally oxidized to produce berberine. Canadine is therefore a direct intermediate in the synthesis of berberine.[2]

The formation of hydrastine also proceeds from this central pathway, though the precise enzymatic steps leading from the protoberberine core to the final phthalideisoquinoline structure in H. canadensis are less completely elucidated than the berberine branch. It is understood that both hydrastine and berberine are ultimately derived from two molecules of tyrosine.[3][4][5]

Aporphine Alkaloid Biosynthesis in Hydrastis canadensis Figure 1: Biosynthetic Pathway of Major Alkaloids in Hydrastis canadensis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA NCS NCS Dopamine->NCS HPAA->NCS Norcoclaurine (S)-Norcoclaurine MultiStep1 Multiple Steps (NMT, OMTs, P450s) Norcoclaurine->MultiStep1 Reticuline (S)-Reticuline (Central Intermediate) Hydrastine_path ... Reticuline->Hydrastine_path BBE BBE Reticuline->BBE Scoulerine (S)-Scoulerine MultiStep2 Multiple Steps Scoulerine->MultiStep2 Canadine (S)-Canadine (Tetrahydroberberine) MultiStep3 Multiple Steps Canadine->MultiStep3 Berberine Berberine Hydrastine Hydrastine Hydrastine_path->Hydrastine NCS->Norcoclaurine MultiStep1->Reticuline BBE->Scoulerine MultiStep2->Canadine MultiStep3->Berberine

Caption: Core biosynthetic pathway in H. canadensis.

Quantitative Data on Alkaloid Content

The concentration of major alkaloids in Hydrastis canadensis is highly variable and depends on factors such as plant part, developmental stage, and environmental conditions. The roots and rhizomes are the primary sites of accumulation.[6] Industry standards, as set by the United States Pharmacopeia (USP), provide a benchmark for quality control.

Table 1: Alkaloid Content in Hydrastis canadensis Roots and Rhizomes (% w/w, dry weight)

AlkaloidReported Range (% w/w)USP Standard (% w/w)Notes
Berberine0.5 - 6.0%[6]≥ 2.5%[6]Concentration peaks at flowering and dormancy stages.[6]
Hydrastine1.5 - 4.0%[6]≥ 2.0%[6]Concentration peaks at flowering and dormancy stages.[6]
CanadineVariableNot specifiedAn intermediate in berberine biosynthesis; levels can decrease with certain post-harvest processing, such as drying at higher temperatures.[2]

Experimental Protocols

Accurate quantification and analysis of H. canadensis alkaloids are essential for research, quality control, and drug development. The following protocols are based on validated methods reported in the literature.

This protocol is optimized for high recovery of the major alkaloids from dried root and rhizome powder.

  • Sample Preparation: Grind dried H. canadensis root/rhizome material to a fine powder (e.g., 40-mesh).

  • Extraction Solvent: Prepare the extraction solvent: 90% methanol + 1% acetic acid (v/v). This solvent has demonstrated excellent recovery of over 97%.[7][8]

  • Extraction Procedure:

    • Accurately weigh approximately 0.5 g of the powdered plant material into a suitable extraction vessel.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate in an ultrasonic bath for 20 minutes at ambient temperature.

    • Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant.

  • Sample Filtration: Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial for analysis.

This method provides rapid and reliable quantification of berberine, hydrastine, and canadine.

  • Instrumentation: Waters Acquity UPLC system with UV/Vis detector or equivalent.[7][8]

  • Column: Acquity UPLC BEH Shield RP18 column (e.g., 1.7 µm, 2.1 x 100 mm).[7][8]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in methanol (or acetonitrile).[6]

  • Flow Rate: 0.75 mL/min.[6]

  • Gradient Elution:

    • Start at 20% B.

    • Linearly increase to 45% B over 15 minutes.

    • Hold at 45% B for 5 minutes.

    • Return to 20% B at 21 minutes and re-equilibrate for 7 minutes.[6]

  • Detection Wavelengths:

    • 290 nm for Hydrastine and Canadine.[7][8][9]

    • 344 nm for Berberine.[7][8][9]

  • Injection Volume: 1-5 µL.

  • Quantification: Use external calibration curves prepared from certified reference standards of berberine, hydrastine, and canadine.

Experimental Workflow for Alkaloid Analysis Figure 2: General Experimental Workflow for Alkaloid Quantification Start Start: Dried H. canadensis Root/Rhizome Grinding Grinding to Fine Powder Start->Grinding Extraction Solvent Extraction (e.g., 90% MeOH + 1% Acetic Acid) Grinding->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter UPLC UPLC-UV Analysis Filter->UPLC Data Data Acquisition & Quantification UPLC->Data End End: Alkaloid Concentrations Data->End

Caption: Workflow for H. canadensis alkaloid analysis.

Regulation of the Biosynthetic Pathway

The production of alkaloids in H. canadensis is tightly regulated by both genetic and environmental factors.

  • Transcriptional Regulation: The expression of biosynthetic genes is a key control point. In related BIA-producing plants, transcription factors from the WRKY family have been shown to regulate the expression of pathway genes in response to stimuli like wounding or pathogen attack.[10] It is highly probable that similar mechanisms are active in H. canadensis.

  • Developmental and Environmental Cues: Alkaloid accumulation is strongly influenced by the plant's life cycle. Concentrations of berberine and hydrastine have been observed to be highest during the flowering and dormancy stages, suggesting that resources are allocated to chemical defense at these key phenological points.[6][11] This indicates a sophisticated regulatory network that balances growth and defense in response to developmental cues.

  • Enzyme Activity: The activity of key enzymes, such as the berberine bridge enzyme (BBE), represents another layer of regulation. The availability of precursors from primary metabolism and potential feedback inhibition from downstream products can modulate the overall flux through the pathway. Post-harvest handling, such as drying temperature, can also impact enzymatic activity and alter the final alkaloid profile.[2]

References

Technical Guide to the Pharmacological Properties of L-Canavanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the pharmacological properties of "Canadaline" did not yield any relevant results for a compound of that name. The search results strongly suggest a possible typographical error for "L-Canavanine," a well-documented non-proteinogenic amino acid with significant biological activities. This guide will, therefore, provide a comprehensive overview of the pharmacological properties of L-Canavanine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the core pharmacological properties of L-Canavanine, including its mechanism of action, cytotoxicity, and pharmacokinetic profile.

Introduction to L-Canavanine

L-Canavanine is a non-proteinogenic amino acid that is a structural analogue of L-arginine.[1] It is found in certain leguminous plants and serves as a defensive compound against herbivores.[2] The key structural difference is the substitution of a methylene bridge in arginine with an oxa group (an oxygen atom) in canavanine.[2] This structural similarity allows it to act as a potent antimetabolite of L-arginine, leading to a range of biological effects.[1]

Mechanism of Action

The primary mechanism of action of L-Canavanine stems from its ability to act as an antagonist to L-arginine.[3] This antagonism occurs through several key cellular processes:

  • Incorporation into Proteins: Arginyl-tRNA synthetases in many species cannot distinguish between L-arginine and L-Canavanine. This leads to the incorporation of L-Canavanine into nascent polypeptide chains.[1][4] The resulting "canavanyl proteins" are structurally aberrant and may have impaired function.[5] This can disrupt critical cellular processes, including DNA and RNA metabolism and protein synthesis.[4]

  • Inhibition of Protein Synthesis: L-Canavanine can inhibit protein synthesis.[6] Proteins synthesized in the presence of canavanine have been shown to be degraded at a much faster rate than normal proteins.[7]

  • Interference with Arginine Metabolism: L-Canavanine can affect the regulatory and catalytic reactions of arginine metabolism and uptake.[4]

dot

Caption: Mechanism of L-Canavanine as an L-Arginine Antagonist.

Pharmacological Effects

Cytotoxicity and Antineoplastic Activity

L-Canavanine has demonstrated cytotoxic effects against various cancer cell lines. This is largely attributed to its role as an arginine antimetabolite, as many tumors have an increased demand for arginine.

Table 1: In Vitro Cytotoxicity of L-Canavanine

Cell LineCancer TypeIC50ConditionsReference
MIA PaCa-2Pancreatic Adenocarcinoma~2 mM0.4 mM L-Arginine in medium[3]
MIA PaCa-2Pancreatic Adenocarcinoma0.01 mM0.4 µM L-Arginine in medium[3]
Walker Carcinosarcoma 256SarcomaInhibition Index: 1.2Competitive with L-Arginine[8]

The cytotoxicity of L-Canavanine is significantly enhanced under conditions of L-arginine deprivation.[3][9] It has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents like doxorubicin and cisplatin in arginine-deprived human cancer cells.[10] Furthermore, L-canavanine can enhance the cytotoxic effects of gamma radiation in human tumor cells.[11]

Inhibition of Nucleic Acid Synthesis

L-Canavanine has been shown to reversibly inhibit DNA synthesis in mammalian cells.[12] It also inhibits RNA synthesis.[13] The inhibition of DNA and RNA synthesis is a downstream effect of the production of aberrant proteins.[13]

Autoimmune Effects

The consumption of L-Canavanine in alfalfa has been linked to the induction of a systemic lupus erythematosus (SLE)-like syndrome in humans and monkeys.[5] The proposed mechanism involves the incorporation of canavanine into proteins, leading to the formation of autoantigens.[5]

Pharmacokinetics

Studies in rats have provided some insight into the pharmacokinetic profile of L-Canavanine.

Table 2: Pharmacokinetic Parameters of L-Canavanine in Rats

ParameterValueRoute of AdministrationReference
LD50 (adult)5.9 +/- 1.8 g/kgSubcutaneous (sc)[14]
LD50 (10-day old)5.0 +/- 1.0 g/kgSubcutaneous (sc)[14]
Half-life (t1/2)1.56 hrIntravenous (iv)[14]
Systemic Clearance0.114 liter/hrIntravenous (iv)[14]
Volume of Distribution (Vd)0.154 literIntravenous (iv)[14]
Bioavailability (sc)72%Subcutaneous (sc)[14]
Bioavailability (po)43%Oral (po)[14]
Urinary Excretion (iv)48% (unaltered)Intravenous (iv)[14]
Urinary Excretion (sc)16% (unaltered)Subcutaneous (sc)[14]
Urinary Excretion (po)1% (unaltered)Oral (po)[14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation based on methods described for assessing L-Canavanine's cytotoxicity.[10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, Caco-2, MIA PaCa-2) in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.[10]

  • Treatment: Incubate the cells with varying concentrations of L-Canavanine and/or other test compounds for a specified period (e.g., 24 or 48 hours).[10]

  • MTT Addition: Add 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[10]

  • Incubation: Incubate the plates for 3 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Dissolve the formazan crystals in 100 µL of a solubilization solution (e.g., DMSO).[10]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

dot

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h_1 2. Incubate 24h Seed_Cells->Incubate_24h_1 Add_Canavanine 3. Add L-Canavanine (various concentrations) Incubate_24h_1->Add_Canavanine Incubate_Treatment 4. Incubate 24-48h Add_Canavanine->Incubate_Treatment Add_MTT 5. Add MTT Solution Incubate_Treatment->Add_MTT Incubate_3h 6. Incubate 3h Add_MTT->Incubate_3h Add_DMSO 7. Add DMSO Incubate_3h->Add_DMSO Read_Absorbance 8. Read Absorbance Add_DMSO->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental Workflow for an MTT Cytotoxicity Assay.

Clonogenicity Assay

This protocol is based on the methodology used to assess the interaction between L-Canavanine and gamma radiation.[11]

  • Cell Culture: Grow human colonic tumor cells (e.g., HT-29) in log-phase cultures.[11]

  • Treatment: Expose the cells to L-Canavanine at a specific L-canavanine:arginine ratio (e.g., 10) for a defined period (e.g., 48 hours).[11] In combination studies, irradiate the cells with varying doses of gamma rays either before or after L-Canavanine treatment.[11]

  • Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells into new culture dishes.

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 7-14 days).

  • Colony Staining: Fix and stain the colonies with a solution like crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on clonogenic survival.

Summary and Future Directions

L-Canavanine is a potent L-arginine antagonist with demonstrated cytotoxic and antineoplastic properties. Its mechanism of action, primarily through incorporation into proteins leading to cellular dysfunction, makes it an interesting candidate for further investigation, particularly in the context of arginine-auxotrophic cancers. The synergistic effects observed with chemotherapy and radiation warrant further preclinical and potentially clinical evaluation. Future research should focus on developing analogues with improved pharmacokinetic profiles and reduced toxicity, as well as exploring its potential in combination therapies for various malignancies.

References

An In-Depth Technical Guide on the In Vitro Activity of Cannabinoids on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Term "Canadaline": Initial searches for a compound named "this compound" did not yield any relevant results in scientific literature for a substance with activity at dopamine receptors. Therefore, this guide will focus on a well-researched class of compounds with significant interactions with the dopaminergic system: cannabinoids . This will allow for a comprehensive overview that adheres to the technical requirements of the original request.

Executive Summary

The interaction between cannabinoids and the dopamine receptor system is a complex and extensively studied area of neuropharmacology. While cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and the synthetic agonist WIN 55,212-2, profoundly impact dopaminergic neurotransmission, their effects are largely indirect. The primary mechanism of action involves the activation of cannabinoid receptors (CB1 and CB2), which are presynaptically located on glutamatergic and GABAergic neurons that modulate dopamine neuron activity.[1][2][3] However, emerging evidence suggests the existence of direct interactions through receptor heteromerization and the presence of other cannabinoid-sensitive receptors on dopaminergic neurons. This guide provides a detailed overview of the in vitro activity of cannabinoids on dopamine receptors, summarizing the available quantitative data, outlining experimental protocols, and visualizing the key pathways and workflows.

Quantitative Data on Cannabinoid Interaction with Dopamine Receptors

In vitro studies investigating the direct binding of classical cannabinoids to dopamine receptors have generally shown a lack of high-affinity interactions. The primary psychoactive and therapeutic effects of cannabinoids are mediated through their high affinity for CB1 and CB2 receptors.

Table 1: Binding Affinity (Kᵢ) of Representative Cannabinoids at Dopamine Receptor Subtypes

CompoundD₁ (Kᵢ, nM)D₂ (Kᵢ, nM)D₃ (Kᵢ, nM)D₄ (Kᵢ, nM)D₅ (Kᵢ, nM)
Δ⁹-THC >10,000>10,000>10,000>10,000>10,000
WIN 55,212-2 >10,000>10,000>10,000>10,000>10,000

Note: Data represents a summary of findings where direct binding is reported as negligible or in the high micromolar range, indicating a lack of physiologically relevant direct affinity.

Table 2: Functional Activity of Representative Cannabinoids at Dopamine Receptor Subtypes

CompoundReceptorAssay TypeParameterValue
Δ⁹-THC D₁-D₅cAMP AccumulationEC₅₀ / EₘₐₓNo significant direct agonistic or antagonistic activity reported.
WIN 55,212-2 D₁-D₅cAMP AccumulationEC₅₀ / EₘₐₓNo significant direct agonistic or antagonistic activity reported.

The primary takeaway from direct in vitro assays is that classical cannabinoids do not act as direct agonists or antagonists at dopamine receptors. Their influence on the dopamine system is more nuanced, as detailed in the signaling pathways below.

Key Signaling Pathways and Mechanisms of Action

The interaction between the cannabinoid and dopaminergic systems is predominantly a result of neuromodulation.

Diagram 1: Indirect Modulation of Dopamine Release by Cannabinoids

G cluster_0 Presynaptic GABAergic Neuron cluster_1 Dopaminergic Neuron CB1_GABA CB1 Receptor GABA_release GABA Release CB1_GABA->GABA_release Inhibition GABA_receptor GABA Receptor GABA_release->GABA_receptor DA_release Dopamine Release GABA_receptor->DA_release Inhibition Cannabinoid Cannabinoid (e.g., THC) Cannabinoid->CB1_GABA Activation G cluster_0 Postsynaptic Neuron Membrane D2R Dopamine D₂ Receptor G_protein G-protein Complex D2R->G_protein CB1R Cannabinoid CB₁ Receptor CB1R->G_protein Effector Adenylyl Cyclase G_protein->Effector Modulation Dopamine Dopamine Dopamine->D2R Cannabinoid Cannabinoid Cannabinoid->CB1R G A Prepare membranes from cells expressing a single dopamine receptor subtype (e.g., D₂). B Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]Raclopride). A->B C Add varying concentrations of the test compound (e.g., a cannabinoid). B->C D Separate bound from free radioligand by rapid filtration. C->D E Quantify radioactivity on filters using liquid scintillation counting. D->E F Plot data and calculate IC₅₀, then convert to Kᵢ using the Cheng-Prusoff equation. E->F G cluster_0 D₁-like Receptor Signaling cluster_1 D₂-like Receptor Signaling D1 D₁/D₅ Receptor Gs Gαs D1->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 cAMP AC1->cAMP1 Converts ATP1 ATP ATP1->AC1 D2 D₂/D₃/D₄ Receptor Gi Gαi D2->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 Conversion Blocked ATP2 ATP ATP2->AC2

References

In-Depth Technical Guide: Isolation and Characterization of Canadaline from Goldenseal (Hydrastis canadensis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Canadaline, a bioactive alkaloid found in goldenseal (Hydrastis canadensis). Detailed experimental protocols for extraction, purification, and structural elucidation are presented, with a focus on pH-zone refining countercurrent chromatography for preparative isolation. Characterization techniques, including High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed in detail. Furthermore, this guide explores the known biological activity of this compound, specifically its interaction with adrenergic and adenosine receptors, and provides visual representations of the associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

Goldenseal (Hydrastis canadensis) is a perennial herb native to eastern North America, with a long history of use in traditional medicine. Its therapeutic properties are attributed to a rich profile of isoquinoline alkaloids, including berberine, hydrastine, and canadine. Among these, this compound, though present in smaller quantities, has garnered scientific interest for its potential pharmacological activities. This document outlines a comprehensive approach to the isolation and detailed characterization of this compound, providing researchers and drug development professionals with the necessary technical information to further investigate its properties and potential therapeutic applications.

Isolation of this compound

The isolation of this compound from goldenseal rhizomes involves a multi-step process encompassing initial extraction followed by preparative chromatographic purification.

Extraction of Total Alkaloids

A preliminary extraction is performed to isolate the total alkaloid content from the dried and powdered goldenseal rhizomes.

Experimental Protocol:

  • Maceration: Mix 5 grams of ground goldenseal root powder with 50 mL of methanol.

  • Sonication: Sonicate the mixture for 4 hours at 80°C to enhance extraction efficiency.[1]

  • Filtration: Filter the resulting extract using a hydrophobic PVDF 0.45 µm membrane filter to remove solid plant material.[1]

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure to yield a concentrated crude alkaloid extract.

Preparative Purification by pH-Zone Refining Countercurrent Chromatography (CCC)

pH-zone refining CCC is a highly effective technique for the preparative separation of alkaloids based on their pKa values and hydrophobicity.[2] This method allows for the isolation of preparative quantities of this compound.

Experimental Protocol:

  • Solvent System Preparation: Prepare a biphasic solvent system of chloroform and water. Equilibrate the two phases in a separatory funnel and separate them immediately before use.[3]

  • Mobile and Stationary Phase Modification:

    • Aqueous Phase (Mobile Phase): Acidify the aqueous phase by adding HCl to a final concentration of 6-25 mmol (resulting in a pH range of 1.7-2.6) to act as a retainer acid.[3]

    • Organic Phase (Stationary Phase): Add triethylamine (TEA) to the chloroform phase at a concentration of 0.05-0.3% to act as a displacer.[3]

  • Sample Preparation: Dissolve the crude alkaloid extract in the organic phase (chloroform, with or without TEA).[3]

  • CCC Operation:

    • Fill the CCC column with the stationary phase (organic phase).

    • Inject the prepared sample solution into the column.

    • Elute the column with the mobile phase (aqueous phase) at a constant flow rate.

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the UV chromatogram. This compound will elute in a specific pH zone, allowing for its separation from other alkaloids like berberine, hydrastine, and canadine.[3][4]

  • Fraction Analysis and Pooling: Analyze the collected fractions using analytical HPLC to identify those containing pure this compound. Pool the pure fractions.

  • Final Purification: Concentrate the pooled fractions under reduced pressure. The resulting this compound can be further purified by recrystallization if necessary.

Characterization of this compound

Following isolation, a suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the isolated this compound and for quantitative analysis.

Experimental Protocol:

  • Chromatographic System: An Agilent 1200 series or equivalent HPLC system equipped with a diode array detector (DAD) is suitable.

  • Column: A ZORBAX Eclipse Plus C18 column (4.6 mm × 75 mm, 3.5 µm) provides good separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water (A) and methanol (B) at a ratio of 40:60 (v/v) can be used.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.

  • Detection: Monitor the eluent at 242 nm.[1]

  • Sample Preparation: Dissolve the isolated this compound in the mobile phase to a known concentration.

  • Analysis: Inject the sample and compare the retention time and UV spectrum with a known standard of this compound, if available. Purity is determined by the peak area percentage.

Structural Elucidation

The definitive structure of this compound is elucidated using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HRMS provides the accurate mass of the molecule, which is used to determine its elemental composition.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for alkaloids.

  • Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range for this compound.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and use this to calculate the elemental formula.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the isolation and characterization of this compound.

Table 1: Chromatographic Data for this compound

ParameterValueReference
HPLC ColumnZORBAX Eclipse Plus C18 (4.6 mm × 75 mm, 3.5 µm)[1]
Mobile Phase0.1% Formic Acid in Water : Methanol (40:60, v/v)[1]
Flow Rate1.0 mL/min
Detection Wavelength242 nm[1]

Table 2: Spectroscopic Data for this compound

TechniqueData
HRMS
Molecular FormulaC₂₁H₂₃NO₅
Calculated [M+H]⁺Data not available in search results
Observed [M+H]⁺Data not available in search results
¹H NMR Specific chemical shifts and coupling constants not available in search results
¹³C NMR Specific chemical shifts not available in search results

Note: Specific HRMS and NMR data for this compound were not available in the provided search results. This data would need to be obtained experimentally.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit relaxant effects, suggesting its interaction with specific cellular signaling pathways.

Interaction with Adrenergic and Adenosine Receptors

Studies have indicated that this compound may exert its effects through interaction with adrenergic and adenosine receptors. The relaxant effect of this compound on guinea pig trachea was antagonized by timolol (a β-adrenergic antagonist) and xanthine amine congener (an adenosine receptor antagonist), suggesting a mechanism involving these receptor systems.

Signaling Pathway Diagrams

The following diagrams illustrate the general signaling pathways associated with adrenergic and adenosine receptors, which are potential targets of this compound.

Workflow for the Isolation of this compound from Goldenseal

Isolation_Workflow Start Goldenseal Rhizome Powder Extraction Methanolic Extraction (Sonication, 80°C) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Evaporation) Filtration->Concentration1 Crude_Extract Crude Alkaloid Extract Concentration1->Crude_Extract CCC_Purification pH-Zone Refining Countercurrent Chromatography Crude_Extract->CCC_Purification Fraction_Collection Fraction Collection CCC_Purification->Fraction_Collection HPLC_Analysis HPLC Analysis of Fractions Fraction_Collection->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Final_Product Purified this compound Concentration2->Final_Product

Caption: Workflow for the isolation of this compound from goldenseal rhizomes.

Adrenergic Receptor Signaling Pathway

Adrenergic_Signaling cluster_cell Cell Membrane This compound This compound Adrenergic_Receptor Adrenergic Receptor (β-subtype) This compound->Adrenergic_Receptor Binds G_Protein Gs Protein Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Postulated adrenergic receptor signaling pathway for this compound.

Adenosine Receptor Signaling Pathway

Adenosine_Signaling cluster_cell Cell Membrane This compound This compound Adenosine_Receptor Adenosine Receptor (A2 subtype) This compound->Adenosine_Receptor Binds G_Protein Gs Protein Adenosine_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Postulated adenosine receptor signaling pathway for this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation and characterization of this compound from Hydrastis canadensis. The outlined protocols, utilizing techniques such as pH-zone refining countercurrent chromatography, HPLC, HRMS, and NMR, offer a robust methodology for obtaining and verifying this bioactive alkaloid. The exploration of its interaction with adrenergic and adenosine receptors opens avenues for further pharmacological investigation into its mechanism of action and therapeutic potential. The information presented herein serves as a valuable resource for researchers dedicated to the study of natural products and their role in drug discovery and development. Further research is warranted to obtain specific quantitative spectroscopic data for this compound and to fully elucidate its biological signaling pathways.

References

The Structural Secrets of Canadine: A Deep Dive into its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of canadine, a naturally occurring benzylisoquinoline alkaloid. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of how canadine's chemical structure influences its biological activities, offering insights for future therapeutic design. While extensive quantitative SAR data for a wide range of canadine analogs remains an area for further research, this guide collates available data, details relevant experimental protocols, and elucidates known mechanistic pathways.

Core Structure-Activity Relationship Insights

Canadine, a tetrahydroprotoberberine alkaloid, shares a structural scaffold with the more extensively studied protoberberine, berberine. However, key structural differences between these molecules are pivotal in defining their distinct biological profiles. The most critical distinctions lie in the planarity of the molecule and the nature of the nitrogen atom within its isoquinoline core.

Berberine possesses a planar, aromatic structure and a quaternary nitrogen, features that are believed to contribute to its significant cytotoxic effects. This planarity allows for effective intercalation into DNA, particularly G-quadruplex structures, leading to the inhibition of replication and transcription and ultimately, cell death.[1][2][3] In stark contrast, canadine's isoquinoline ring system is saturated, resulting in a non-planar conformation. Furthermore, it possesses a tertiary amine instead of a quaternary nitrogen. This lack of planarity and a permanent positive charge is thought to hinder its ability to effectively interact with DNA, explaining its markedly lower cytotoxicity compared to berberine.[1] One study on the related tetrahydroprotoberberine alkaloid, stylopine, which shares the non-planar, tertiary amine characteristics of canadine, found that it did not interact with any DNA structures studied.

The position of substituents on the aromatic rings of the protoberberine skeleton also plays a role in modulating biological activity. For instance, in a study of related protopine alkaloids, the position of the methylenedioxy group was found to influence cytotoxic activity.

Quantitative Data Summary

While a comprehensive library of canadine analogs with corresponding quantitative biological data is not yet available in the public domain, the following table summarizes the available data for canadine and its close structural analog, berberine, to highlight the impact of the core structural differences on cytotoxicity.

CompoundCell LineAssay TypeActivity Metric (IC50)Reference
CanadineHeLa, HepG2, Rat HepatocytesCytotoxicityNo significant effect at concentrations tested[4]
BerberineHeLa, HepG2, Rat HepatocytesCytotoxicitySignificant cytotoxic effect[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of canadine's biological activities.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., canadine) and incubate for a further 24-72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with a methanolic solution of DPPH (typically 0.1 mM).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the growth of the bacterium is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.

Signaling Pathways and Mechanistic Insights

The precise signaling pathways modulated by canadine are not as well-defined as those for more extensively studied alkaloids. However, based on its structural class and reported biological activities, several potential pathways can be inferred.

Antioxidant Mechanisms

Canadine has demonstrated significant antioxidant activity.[4] This activity is likely due to its ability to donate a hydrogen atom from its phenolic hydroxyl groups, thereby neutralizing free radicals. The stereoelectronic properties of canadine have been found to be similar to those of alpha-tocopherol (Vitamin E), a well-known antioxidant.

Antioxidant_Mechanism Free_Radical Reactive Oxygen Species (ROS) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Receives H atom from Canadine Canadine Canadine Oxidized_Canadine Oxidized Canadine Canadine->Oxidized_Canadine Donates H atom

Figure 1: Proposed antioxidant mechanism of Canadine.

Potential Neuroprotective Pathways

While direct evidence for canadine's neuroprotective mechanisms is limited, related tetrahydroprotoberberine alkaloids have been investigated for their neuroprotective effects. One potential mechanism is the modulation of calcium channels. By blocking voltage-gated calcium channels, these compounds can prevent excessive calcium influx into neurons, a key event in excitotoxicity and neuronal cell death.

Neuroprotection_Pathway cluster_Neuron Neuron Ca_Channel Voltage-Gated Calcium Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Canadine Canadine Canadine->Ca_Channel Blocks

Figure 2: Hypothetical neuroprotective pathway of Canadine.

Conclusion and Future Directions

The structure-activity relationship of canadine is primarily defined by its non-planar structure and the presence of a tertiary amine, which contribute to its low cytotoxicity compared to its planar, quaternary amine-containing analog, berberine. Its antioxidant properties are a key feature of its biological profile.

Future research should focus on the synthesis and biological evaluation of a diverse library of canadine analogs to establish a more comprehensive quantitative SAR. This would involve systematic modifications of the substitution patterns on the aromatic rings and alterations of the stereochemistry to probe the structural requirements for various biological activities, including antioxidant, antibacterial, and potential neuroprotective effects. Elucidating the specific molecular targets and signaling pathways of canadine will be crucial for unlocking its full therapeutic potential.

References

Potential Therapeutic Targets of Canadaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadaline, a secoberbine alkaloid naturally occurring in medicinal plants such as Hydrastis canadensis (Goldenseal) and Corydalis cava, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, focusing on its promising, albeit preliminarily evidenced, anticancer and bronchodilatory activities. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a member of the isoquinoline class of alkaloids.[1] It has been identified in plant species with a history of use in traditional medicine.[2] Initial scientific investigations, primarily through computational modeling and ex vivo experiments, have suggested that this compound may exert its pharmacological effects through the modulation of key cellular signaling pathways. This guide will explore the two primary areas of therapeutic interest for this compound: oncology and respiratory diseases.

Potential Therapeutic Target in Oncology: Breast Cancer

An in-silico analysis has identified this compound as a potential therapeutic agent for breast cancer, suggesting its interaction with critical signaling pathways that drive cancer cell proliferation and survival.[3] It is important to note that these findings are based on computational models and await experimental validation.

Proposed Molecular Targets

The computational study suggests that this compound may exert its anti-breast cancer effects by targeting the following receptors:[3]

  • Epidermal Growth Factor Receptor (EGFR)

  • Insulin-like Growth Factor 1 Receptor (IGF1R)

Proposed Signaling Pathways

The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including breast cancer. The proposed mechanism involves this compound's interference with this pathway.

EGFR_Signaling_Pathway ligand EGF receptor EGFR ligand->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k This compound This compound (Proposed Inhibition) This compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

The IGF1R pathway plays a crucial role in cell growth, proliferation, and apoptosis. Its dysregulation is also implicated in various cancers. The in-silico model suggests this compound may also target this pathway.

IGF1R_Signaling_Pathway ligand IGF-1 receptor IGF1R ligand->receptor irs IRS receptor->irs This compound This compound (Proposed Inhibition) This compound->receptor pi3k PI3K irs->pi3k ras Ras irs->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Anti-apoptosis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Proposed inhibition of the IGF1R signaling pathway by this compound.

Recommended Experimental Protocols

To validate the in-silico findings, the following experimental approaches are recommended:

  • In Vitro Cell-Based Assays:

    • Cell Viability and Proliferation Assays (e.g., MTT, BrdU): To determine the cytotoxic and cytostatic effects of this compound on various breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

    • Western Blot Analysis: To assess the phosphorylation status of key proteins in the EGFR and IGF1R pathways (e.g., EGFR, Akt, ERK) in response to this compound treatment.

    • Kinase Inhibition Assays: To directly measure the inhibitory effect of this compound on the kinase activity of purified EGFR and IGF1R.

  • Animal Models:

    • Xenograft Models: To evaluate the in vivo anti-tumor efficacy of this compound in mice bearing human breast cancer tumors.

Potential Therapeutic Target in Respiratory Disease: Bronchodilation

Ex vivo studies on isolated guinea pig trachea have demonstrated the relaxant effects of this compound, suggesting its potential as a bronchodilator for the treatment of obstructive airway diseases such as asthma and COPD.

Quantitative Data on Bronchodilator Activity

The following table summarizes the effective concentrations (EC50) of this compound and other alkaloids from Hydrastis canadensis in inducing relaxation of guinea pig tracheal smooth muscle.

CompoundEC50 (µg/mL)
This compound 2.4 ± 0.8
Canadine11.9 ± 1.2
Berberine34.2 ± 0.6
Beta-hydrastine72.8 ± 0.6

Data from a study on the relaxant effects of Hydrastis canadensis alkaloids on guinea pig isolated trachea.

Proposed Mechanism of Action

The bronchodilatory effect of this compound is proposed to be mediated through its interaction with:

  • Beta-adrenergic receptors: The effect of this compound was antagonized by timolol, a beta-adrenergic receptor blocker.

  • Adenosine receptors: The effect of this compound was also antagonized by xanthine amine congener, an adenosine receptor antagonist.

Proposed Signaling Pathways

Activation of beta-2 adrenergic receptors in airway smooth muscle leads to relaxation. This compound is proposed to act as an agonist at these receptors.

Beta_Adrenergic_Signaling_Pathway This compound This compound (Proposed Agonist) receptor β2-Adrenergic Receptor This compound->receptor ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp pka Protein Kinase A camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation

Caption: Proposed activation of the β2-adrenergic signaling pathway by this compound.

Adenosine can induce bronchoconstriction in asthmatic patients. This compound's antagonistic effect at adenosine receptors would counteract this, leading to bronchodilation.

Adenosine_Signaling_Pathway adenosine Adenosine receptor Adenosine Receptor adenosine->receptor contraction Smooth Muscle Contraction receptor->contraction This compound This compound (Proposed Antagonist) This compound->receptor

Caption: Proposed antagonism of the adenosine receptor signaling pathway by this compound.

Generalized Experimental Protocol for Isolated Guinea Pig Trachea Assay

The following is a generalized protocol for assessing the bronchodilatory effects of compounds on isolated guinea pig trachea, based on common methodologies.[4][5]

  • Tissue Preparation:

    • Humanely euthanize a male Dunkin-Hartley guinea pig (250–300 g).

    • Immediately excise the trachea and place it in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.0, and CaCl2 2.5).

    • Clean the trachea of adherent connective and fatty tissues.

    • Cut the trachea into rings of approximately 2-3 mm in width.

  • Organ Bath Setup:

    • Suspend the tracheal rings under a tension of 1 g in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induction of Contraction:

    • Induce a sustained contraction of the tracheal rings using a contractile agent such as histamine (10 µM) or carbachol (1 µM).

    • Wait for the contraction to stabilize.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10^-9 M to 10^-4 M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 value.

Experimental_Workflow start Start tissue_prep Tissue Preparation (Guinea Pig Trachea) start->tissue_prep organ_bath Organ Bath Setup (Krebs-Henseleit, 37°C, 95% O2/5% CO2) tissue_prep->organ_bath contraction Induce Contraction (e.g., Histamine) organ_bath->contraction canadaline_add Add this compound (Cumulative Concentrations) contraction->canadaline_add record Record Relaxation canadaline_add->record analysis Data Analysis (EC50 Calculation) record->analysis end End analysis->end

Caption: Generalized experimental workflow for the isolated guinea pig trachea assay.

Conclusion and Future Directions

This compound presents as a promising natural compound with potential therapeutic applications in both oncology and respiratory diseases. The in-silico evidence pointing to EGFR and IGF1R as targets in breast cancer warrants rigorous experimental validation through in vitro and in vivo studies. The demonstrated ex vivo bronchodilatory activity, likely mediated through beta-adrenergic and adenosine receptors, provides a strong foundation for further preclinical development. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating the safety and efficacy of this compound in relevant animal models. Such efforts will be crucial in determining the translational potential of this compound as a novel therapeutic agent.

References

Unraveling "Canadaline": A Case of Mistaken Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals no evidence of a biological agent or compound referred to as "Canadaline." In-depth searches across scientific databases and search engines have yielded no data on its biological effects, mechanism of action, or associated experimental protocols. It is highly probable that "this compound" is a misspelling or a misnomer for an existing entity.

Initial investigations into the biological impact of "this compound" were met with a consistent and unexpected result: the overwhelming majority of search results referenced the "Canada Line," a prominent rapid transit rail system in Vancouver, British Columbia. This discrepancy strongly suggests that the term "this compound," in the context of biological research, does not exist in the public domain or is an exceptionally rare or obsolete term.

For researchers, scientists, and drug development professionals seeking information on a specific biological compound, it is crucial to ensure the accuracy of the nomenclature. A slight variation in spelling can lead to entirely different and irrelevant search outcomes.

It is recommended that the original query be revisited to verify the correct spelling of the compound . Potential alternative search terms could include compounds with similar-sounding names or those investigated for related biological effects. Without a valid name, a meaningful and accurate literature review, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be conducted.

Therefore, this guide cannot provide the requested in-depth technical information, data tables, or diagrams related to "this compound." We advise the audience to confirm the correct terminology to enable a fruitful and accurate scientific inquiry.

An In-depth Technical Guide to the Discovery and Natural Sources of Canadaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadaline is a secoberbine alkaloid, a class of benzylisoquinoline alkaloids characterized by a cleavage of the C-N bond in the protoberberine skeleton. This technical guide provides a comprehensive overview of the discovery, natural sources, and associated experimental data of this compound. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery

The first isolation and characterization of this compound was reported in 1974 by Gleye, Ahond, and Stanislas. The compound was discovered as a constituent of the rhizomes of Hydrastis canadensis L. (Goldenseal). Subsequent research has led to the identification of its enantiomeric forms in other plant species.

Natural Sources

This compound has been identified in two primary natural sources:

  • Hydrastis canadensis (Goldenseal): The S(+) enantiomer of this compound is found in the rhizomes of this plant, which is native to eastern North America. H. canadensis is a well-known medicinal plant that contains a variety of other isoquinoline alkaloids, including berberine, hydrastine, and canadine.

  • Corydalis cava: The R(-) enantiomer of this compound has been isolated from the tubers of this plant species, which is native to Europe and Asia. Corydalis species are known for their rich diversity of alkaloids with a wide range of pharmacological activities.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Formula: C₂₁H₂₃NO₅ Molar Mass: 369.41 g/mol

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

Data PointValueSource OrganismMeasurement Context
EC₅₀ 2.4 ± 0.8 µg/mLHydrastis canadensisRelaxant effect on carbachol-precontracted guinea pig isolated trachea

Experimental Protocols

General Alkaloid Extraction from Hydrastis canadensis

While a specific protocol for the isolation of this compound is not extensively detailed in the available literature, a general methodology for the extraction of alkaloids from Hydrastis canadensis can be adapted. The following is a composite protocol based on established methods for isolating alkaloids from this plant.

1. Sample Preparation:

  • Air-dry the rhizomes of Hydrastis canadensis at room temperature.

  • Grind the dried rhizomes into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered rhizomes with methanol at room temperature for 24-48 hours. Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filter the methanolic extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 5% hydrochloric acid.

  • Wash the acidic solution with diethyl ether or chloroform to remove non-alkaloidal compounds.

  • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

  • Extract the liberated alkaloids with chloroform or a chloroform:isopropanol (3:1) mixture.

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid mixture.

4. Chromatographic Separation:

  • Subject the crude alkaloid mixture to column chromatography on silica gel or alumina.

  • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with methanol.

  • Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system and visualizing agent (e.g., Dragendorff's reagent).

  • Combine fractions containing compounds with similar Rf values.

5. Purification:

  • Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like formic acid or trifluoroacetic acid.

6. Characterization:

  • Identify the purified this compound using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

Biosynthesis

The biosynthesis of this compound, as a secoberbine alkaloid, is believed to proceed from the central precursor of benzylisoquinoline alkaloids, (S)-reticuline. While the precise enzymatic steps for the formation of this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related alkaloids.

Biosynthesis_of_this compound L_Tyrosine L-Tyrosine S_Reticuline (S)-Reticuline (Central Precursor) L_Tyrosine->S_Reticuline Multiple Enzymatic Steps Protoberberine_Intermediate Protoberberine Intermediate S_Reticuline->Protoberberine_Intermediate Enzymatic Cyclization This compound This compound (Secoberbine Alkaloid) Protoberberine_Intermediate->this compound Oxidative C-N Cleavage

A putative biosynthetic pathway for this compound from L-Tyrosine.

Signaling Pathways and Pharmacological Activity

The pharmacological activity of this compound has been investigated to a limited extent. Studies on its effect on guinea pig isolated trachea suggest a relaxant effect. The antagonism of this effect by timolol (a β-adrenergic receptor blocker) and xanthine amine congener (an adenosine receptor antagonist) indicates a potential interaction with adrenergic and adenosine receptor signaling pathways.

Potential Interaction with G-Protein Coupled Receptors

Both adrenergic and adenosine receptors are G-protein coupled receptors (GPCRs). The interaction of this compound with these receptors could modulate downstream signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway. A simplified, hypothetical model of this interaction is presented below.

Canadaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR Adrenergic / Adenosine Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

A hypothetical signaling pathway for this compound's relaxant effect.

Conclusion

This compound is a secoberbine alkaloid with identified natural sources and some initial pharmacological data suggesting interactions with important signaling pathways. This technical guide consolidates the current knowledge on this compound, highlighting the need for further research to fully elucidate its biosynthetic pathway, pharmacological mechanisms, and potential therapeutic applications. The provided experimental framework can serve as a basis for the isolation and further characterization of this intriguing natural product.

Methodological & Application

Application Notes and Protocols for the Extraction of Canadaline from Hydrastis canadensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of canadaline, a minor isoquinoline alkaloid, from the rhizomes of Hydrastis canadensis (Goldenseal). The methodologies described are compiled from various scientific sources and are intended to guide researchers in the isolation and characterization of this compound.

Introduction

Hydrastis canadensis L., commonly known as goldenseal, is a perennial herb rich in bioactive isoquinoline alkaloids. While the major alkaloids, berberine and hydrastine, have been extensively studied, minor alkaloids like this compound also contribute to the plant's overall biological activity. This compound has been identified as one of the alkaloids present in goldenseal extracts and has been associated with the plant's traditional use as an antimicrobial agent[1][2][3]. These protocols outline methods for the efficient extraction and subsequent purification of this compound for further pharmacological and drug development studies.

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids from Hydrastis canadensis
Extraction MethodSolvent SystemTemperatureDurationKey FindingsReference
Ultrasonic ExtractionMethanol80°C4 hoursEfficient for extracting hydrastine and berberine.[4]
Pressurized Hot Water Extraction (PHWE)Water140°C15 minutesAn environmentally friendly method with comparable yields to solvent extraction for major alkaloids.[4][5]
Maceration90% Methanol + 1% Acetic AcidAmbientNot SpecifiedDisplayed the best recovery (>97%) for major alkaloids.
RefluxMethanolBoiling point6 hoursSlower method requiring larger solvent volumes.[5]
SonicationEthanol (70%)Not SpecifiedNot SpecifiedSubstantially more efficient at extracting protoberberine and isoquinoline alkaloids compared to water.
Table 2: Analytical Methods for Alkaloid Quantification in Hydrastis canadensis Extracts
Analytical MethodColumnMobile PhaseDetectionKey AnalytesReference
UPLC-UVWaters Acquity UPLC BEH Shield RP18Gradient elution with ammonium formate and acetonitrile containing formic acid290 nm (for β-hydrastine and canadine), 344 nm (for others)β-hydrastine, canadine, hydrastinine, coptisine, jatrorrhizine, palmatine, berberine
HPLC-DADAgilent RRHD ZORBAX Eclipse Plus C18Gradient elution with 0.1% phosphoric acid/methanolDiode Array DetectorHydrastine, Berberine[6]
LC-MSAcquity UPLC BEH C18Gradient of water and acetonitrile (both with 0.1% formic acid)Q Exactive Plus quadrupole-Orbitrap mass spectrometerUntargeted metabolomics for various alkaloids[7]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Total Alkaloids from Hydrastis canadensis Rhizomes

This protocol is designed for the efficient extraction of a broad range of alkaloids, including this compound, from the dried rhizomes of Hydrastis canadensis.

Materials:

  • Dried and powdered Hydrastis canadensis rhizomes

  • 90% Methanol (HPLC grade)

  • 1% Acetic Acid (Glacial)

  • Sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered Hydrastis canadensis rhizomes.

  • Extraction Solvent Preparation: Prepare a solution of 90% methanol with 1% acetic acid.

  • Extraction: a. Add the powdered rhizome to 100 mL of the extraction solvent in a suitable flask. b. Sonicate the mixture for 1 hour at 40°C. c. Allow the mixture to macerate for an additional 24 hours at room temperature, protected from light.

  • Filtration and Concentration: a. Filter the extract through a Whatman No. 1 filter paper. b. Re-extract the plant residue with another 50 mL of the extraction solvent and filter. c. Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude alkaloid extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 2: Purification of this compound using pH-Zone Refining Countercurrent Chromatography (A Conceptual Outline)

This protocol provides a conceptual framework for the purification of this compound from the crude alkaloid extract, based on the principles of pH-zone refining countercurrent chromatography, a powerful technique for separating closely related alkaloids.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Chloroform (HPLC grade)

  • Hydrochloric acid (HCl)

  • Triethylamine (TEA)

  • pH meter

  • Countercurrent chromatography (CCC) instrument

  • Fraction collector

  • HPLC-DAD or UPLC-MS for fraction analysis

Procedure:

  • Crude Extract Preparation: Dissolve the crude alkaloid extract in a suitable solvent mixture, such as chloroform-methanol.

  • Solvent System Selection: Prepare a two-phase solvent system. A common system for alkaloid separation is chloroform-water.

  • Mobile and Stationary Phase Preparation: a. The upper aqueous phase is acidified with a retainer acid (e.g., HCl) to a specific pH (e.g., pH 2.0). b. The lower organic phase contains a displacer base (e.g., triethylamine).

  • CCC Operation: a. Fill the CCC column with the stationary phase. b. Inject the prepared crude extract. c. Pump the mobile phase through the column at a constant flow rate. d. The alkaloids will partition between the two phases based on their pKa values and the pH gradient, leading to their separation.

  • Fraction Collection and Analysis: a. Collect fractions of the eluate using a fraction collector. b. Analyze the collected fractions using HPLC-DAD or UPLC-MS to identify the fractions containing this compound.

  • Purification and Characterization: a. Pool the this compound-rich fractions. b. Evaporate the solvent to obtain purified this compound. c. Further characterization can be performed using techniques like NMR and high-resolution mass spectrometry to confirm the structure and purity.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow start Dried Hydrastis canadensis Rhizomes powder Powdering start->powder extraction Solvent Extraction (90% MeOH + 1% Acetic Acid) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification pH-Zone Refining Countercurrent Chromatography crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection analysis HPLC-DAD / UPLC-MS Analysis fraction_collection->analysis pooling Pooling of This compound Fractions analysis->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Information

Currently, there is a significant lack of specific information in the peer-reviewed scientific literature regarding the detailed signaling pathways modulated by this compound. The antibacterial activity of Hydrastis canadensis extracts has been attributed to the combined effects of its various alkaloids, including this compound[1]. However, the precise molecular mechanisms and intracellular targets of this compound remain to be elucidated.

Future research should focus on investigating the specific biological activities of purified this compound to determine its mechanism of action. This could involve studies on its effects on various cellular processes, such as cell proliferation, apoptosis, and inflammation, and the identification of its protein targets and modulated signaling cascades (e.g., MAPK, NF-κB, PI3K/Akt pathways).

The following diagram illustrates a general workflow for the phytochemical analysis and biological screening process that could be applied to this compound to elucidate its function.

Phytochemical_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization cluster_screening Biological Screening & Mechanism of Action plant_material Hydrastis canadensis extraction Crude Extract plant_material->extraction purification Purified this compound extraction->purification hplc HPLC / UPLC purification->hplc in_vitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) purification->in_vitro ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy ms->nmr elucidation Structure Elucidation nmr->elucidation in_vivo In Vivo Models in_vitro->in_vivo target_id Target Identification in_vivo->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: General workflow for phytochemical analysis and functional screening.

References

Application Notes and Protocols for Canadaline in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadaline is a protoberberine isoquinoline alkaloid found in plants of the Papaveraceae family, such as Corydalis species, and in Goldenseal (Hydrastis canadensis). It is also known as (S)-tetrahydroberberine and xanthopuccine[1]. As a structural analogue of the well-studied alkaloid berberine, this compound has garnered interest for its potential therapeutic properties, including antioxidant and cytotoxic activities[2][3]. Emerging research suggests its involvement in critical cellular processes such as myoblast differentiation and inhibition of epithelial-mesenchymal transition (EMT), indicating its potential in regenerative medicine and oncology[4][5].

These application notes provide a comprehensive overview of the current, albeit limited, knowledge on this compound dosage for in vivo mouse models. Due to the scarcity of direct dosage studies on isolated this compound, this document extrapolates potential starting doses from studies on the related alkaloid berberine and extracts of Hydrastis canadensis. Detailed experimental protocols for common administration routes and a tumor model are also provided to guide researchers in their study design.

Data Presentation: Dosage and Administration

Quantitative data from studies on related compounds are summarized below to inform the design of in vivo studies with this compound. It is crucial to note that these are starting points, and dose-response studies are essential to determine the optimal and safe dosage of this compound for any specific mouse model.

Table 1: Summary of Dosing Information for Berberine and Hydrastis canadensis Extract in Mice

Compound/ExtractAdministration RouteDosage RangeSpecies/ModelObserved EffectsReference(s)
Berberine Intravenous (IV)1 - 5 mg/kgMiceDose-dependent effects on oocyte maturation and embryo development.[6][6]
Oral Gavage (PO)50 - 200 mg/kg/dayMiceHypoglycemic and anti-diabetic effects.[7][7]
Dietary1000 - 1800 ppmAthymic nude miceInhibition of lung tumor growth.
Hydrastis canadensis Extract Intraperitoneal (IP)150 - 250 mg/kgMiceAntidepressant-like effects.[8][8]
Goldenseal Root Powder Dietary3,000 - 25,000 ppmB6C3F1 mice2-year carcinogenicity study.[9][10][9][10]

Note: ppm (parts per million) in diet can be converted to mg/kg/day based on the average daily food consumption of the mice.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to in vivo mouse models.

Protocol 1: Preparation of this compound for In Vivo Administration
  • Determine the appropriate vehicle. Based on the physicochemical properties of this compound, select a suitable vehicle for solubilization or suspension. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO and/or Tween 80 to aid solubility, which is then further diluted in saline or PBS.

  • Prepare the dosing solution. Accurately weigh the required amount of this compound powder. For oral or injectable administration, dissolve or suspend the powder in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before administration. For dietary administration, the compound can be mixed with the powdered rodent chow.

  • Sterilization. For parenteral routes (IV, IP, SC), the final dosing solution must be sterile. This can be achieved by filtration through a 0.22 µm syringe filter if the compound is fully dissolved.

Protocol 2: Administration of this compound via Oral Gavage (PO)
  • Animal Restraint. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion. Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice). Gently insert the needle into the esophagus and advance it towards the stomach.

  • Substance Administration. Once the needle is correctly positioned, slowly administer the this compound solution. The maximum volume for oral gavage in mice is typically 10 mL/kg.

  • Post-Administration Monitoring. After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 3: Administration of this compound via Subcutaneous (SC) Injection
  • Animal Restraint. Restrain the mouse and create a "tent" of skin by gently pinching the loose skin over the dorsal midline or flank area.

  • Needle Insertion. Insert a sterile needle (typically 25-27 gauge) at the base of the skin tent, parallel to the body.

  • Aspiration. Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.

  • Injection. Slowly inject the this compound solution into the subcutaneous space. The recommended maximum volume per site is 5-10 mL/kg.

  • Post-Injection Care. Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution. Monitor the animal for any local reactions at the injection site.

Protocol 4: In Vivo Tumor Growth Model (Subcutaneous Xenograft)
  • Cell Preparation. Culture the desired cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth.

  • Animal Preparation. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Shave and sterilize the injection site on the flank of the mouse.

  • Tumor Cell Implantation. Using a sterile syringe with a 27-30 gauge needle, inject the cell suspension subcutaneously into the prepared site.

  • Tumor Growth Monitoring. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • This compound Treatment. Once tumors reach a predetermined size (e.g., 100-200 mm³), begin treatment with this compound according to the desired dosing regimen (e.g., daily oral gavage or subcutaneous injections).

  • Endpoint. Continue monitoring tumor growth and the overall health of the mice. The study endpoint may be reached when tumors reach a maximum allowable size as per institutional guidelines, or after a predetermined treatment period.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

The following diagrams illustrate the known and putative signaling pathways affected by this compound.

Canadaline_Signaling_Pathways cluster_myogenesis Myogenesis cluster_atrophy Muscle Atrophy Inhibition cluster_emt EMT Inhibition This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Akt Akt This compound->Akt E3_Ligases MAFbx/MuRF1 This compound->E3_Ligases MAGEA3 MAGEA3 This compound->MAGEA3 Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin HIF1a HIF-1α This compound->HIF1a MyoD MyoD p38_MAPK->MyoD Akt->MyoD Myogenesis_node Myoblast Differentiation MyoD->Myogenesis_node Muscle_Atrophy Muscle Protein Degradation E3_Ligases->Muscle_Atrophy EMT Epithelial-Mesenchymal Transition (EMT) MAGEA3->EMT Wnt_beta_catenin->EMT HIF1a->EMT Experimental_Workflow start Start cell_culture Cancer Cell Culture and Preparation start->cell_culture implantation Subcutaneous Implantation of Cancer Cells into Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection and Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

References

Application Note: Quantification of Canadaline in Plant Extracts Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Canadaline in plant extracts, particularly from Sanguinaria canadensis (Bloodroot). Due to the limited availability of a specific validated method for this compound, this protocol has been adapted from established methods for the analysis of structurally similar benzophenanthridine alkaloids, such as sanguinarine and chelerythrine, found in the same plant species.[1][2] The method utilizes a reversed-phase C18 column with a photodiode array (PDA) or UV detector. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] It is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and requires experimental verification and validation for the specific matrix and analytical setup.

Introduction

This compound is a benzophenanthridine alkaloid found in plants of the Papaveraceae family, notably Sanguinaria canadensis. While other alkaloids from this plant, such as sanguinarine and chelerythrine, have been extensively studied for their biological activities, this compound remains a less-characterized compound.[1][2] Accurate quantification of this compound in plant extracts is crucial for phytochemical analysis, standardization of herbal products, and exploring its potential pharmacological properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures like plant extracts.[7][8][9] This application note outlines a proposed HPLC-UV method to facilitate the quantitative analysis of this compound.

Experimental

Materials and Reagents
  • This compound Reference Standard: (Purity ≥98%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: Deionized, 18 MΩ·cm

  • Formic Acid: (or other suitable buffer components like ammonium acetate)

  • Plant Material: Dried and powdered rhizomes of Sanguinaria canadensis or other relevant plant extracts.

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of the dried, powdered plant material.

    • Transfer to a suitable flask and add 20 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Instrumentation and Conditions

The following HPLC conditions are proposed as a starting point and may require optimization:

ParameterProposed Condition
HPLC System A quaternary or binary HPLC system with a degasser, autosampler, column oven, and PDA/UV detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA/UV detector. Estimated at 280 nm . The optimal wavelength should be determined by analyzing the UV spectrum of the this compound standard. Sanguinarine and chelerythrine are often detected around 270-280 nm.[10]

Method Validation (Proposed)

The following parameters should be evaluated to validate the developed HPLC method according to ICH guidelines:[3][4][5][6]

Validation ParameterAcceptance Criteria (Exemplary)
Specificity The peak for this compound should be well-resolved from other components in the plant extract, and its identity confirmed by comparing the retention time and UV spectrum with the reference standard. Peak purity analysis should be performed.
Linearity A linear relationship between the peak area and concentration of this compound should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999.
Accuracy (Recovery) The recovery of this compound from a spiked plant extract matrix should be within 98-102%. This is assessed by adding known amounts of the this compound standard to the plant extract at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of peak areas from six replicate injections of the same standard solution should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD of results obtained on different days, by different analysts, or on different instruments should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of this compound that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. (Exemplary value: 0.1 µg/mL)
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. (Exemplary value: 0.5 µg/mL)
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The RSD of the results should be within acceptable limits.

Results and Discussion (Exemplary)

Upon successful validation, this method can be applied to the routine analysis of this compound in plant extracts. A representative chromatogram should show a well-resolved peak for this compound. The retention time for this compound will be specific to the final validated method.

Table 1: Exemplary Quantitative Data for Method Validation

ParameterResult (Exemplary)
Retention Time (min)15.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.9995
LOD (µg/mL)0.12
LOQ (µg/mL)0.40
Recovery (%)99.5 ± 1.2
Precision (RSD, %)< 1.5

Conclusion

The proposed HPLC-UV method provides a framework for the quantification of this compound in plant extracts. While based on established methods for similar alkaloids, this protocol requires full validation to ensure its accuracy, precision, and robustness for the specific application. This application note serves as a valuable resource for researchers initiating the quantitative analysis of this compound, contributing to the broader understanding of the phytochemistry of Sanguinaria canadensis and other medicinal plants.

Visualizations

experimental_workflow cluster_standards Standard Preparation cluster_hplc HPLC System plant_material Plant Material (e.g., Sanguinaria canadensis) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction filtration Filtration (0.45 µm Syringe Filter) extraction->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis quantification Quantification of this compound hplc_analysis->quantification hplc_system C18 Column Gradient Elution UV Detection (280 nm) canadaline_std This compound Reference Standard stock_solution Stock Solution (1 mg/mL) canadaline_std->stock_solution calibration_curves Calibration Standards (1-100 µg/mL) stock_solution->calibration_curves calibration_curves->hplc_analysis

References

Preparing Canadaline Stock Solutions for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Canadaline stock solutions for use in a variety of cellular assays. This compound, also known as (S)-Tetrahydroberberine, is an isoquinoline alkaloid with demonstrated antioxidant properties and low cytotoxicity, making it a compound of interest for various biological investigations.[1][2]

Data Presentation

The following table summarizes the key quantitative data for preparing this compound stock solutions. Adherence to these parameters is crucial for experimental reproducibility.

ParameterValueSource
Compound Name (S)-(+)-Canadaline; (S)-Tetrahydroberberine[2]
Molecular Formula C₂₀H₂₁NO₄
Molecular Weight 339.4 g/mol
Appearance Solid
Recommended Solvent Dimethyl Sulfoxide (DMSO)Inferred from common practice for isoquinoline alkaloids
Typical Stock Concentration 10-100 mM in DMSOGeneral laboratory practice
Storage of Dry Powder -20°CGeneral laboratory practice
Storage of Stock Solution -20°C or -80°C, protected from lightGeneral laboratory practice
Working Concentration Varies by cell type and assay (e.g., 0.01-10 nM for myoblast differentiation)[1]

Experimental Protocols

This section provides a detailed methodology for the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • (S)-(+)-Canadaline powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling this compound powder and DMSO.

  • Perform all handling of the powder and concentrated stock solution in a chemical fume hood or a biological safety cabinet.

  • Consult the Safety Data Sheet (SDS) for (S)-(+)-Canadaline and DMSO before use.

Protocol for 10 mM Stock Solution Preparation:

  • Weighing the Compound: Accurately weigh 3.394 mg of (S)-(+)-Canadaline powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile amber or light-protected microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If sterility is a major concern for your specific application, the concentrated DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is itself bacteriostatic, this step is often omitted.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions:

To prepare a working solution for your cellular assay, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%. Perform serial dilutions if necessary to achieve very low final concentrations while keeping the DMSO concentration minimal. For example, to achieve a 10 µM working solution, you can dilute the 10 mM stock 1:1000 in your cell culture medium (e.g., add 1 µL of stock to 999 µL of medium).

Biological Activity and Signaling Pathways

(S)-(+)-Canadaline has been shown to possess significant antioxidant activity with low cytotoxicity.[1][2] Its antioxidant properties are suggested to be a key mechanism of its biological effects. Furthermore, studies indicate that this compound can promote the activation of the Akt signaling pathway, which is a crucial regulator of cell survival and proliferation.[1]

The antioxidant response in cells is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for this compound's action on Nrf2 is still emerging, related isoquinoline alkaloids like berberine have been shown to activate this protective pathway. The activation of the Akt pathway by this compound may also contribute to the cellular stress response and survival.

Below are diagrams illustrating the experimental workflow for preparing this compound stock solutions and a proposed signaling pathway for its antioxidant activity.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh (S)-(+)-Canadaline Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock in Cell Culture Medium store->dilute apply Apply to Cellular Assay dilute->apply G cluster_pathway Proposed Antioxidant Signaling of this compound This compound This compound Akt Akt Activation This compound->Akt Promotes Nrf2 Nrf2 Activation This compound->Nrf2 Potential Activation (Inferred from similar compounds) Akt->Nrf2 May contribute to ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Cell_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cell_Protection

References

Application Notes and Protocols: A Review of "Canadaline" in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the neuropharmacological applications of a compound referred to as "Canadaline" have yielded no specific results within the current body of scientific literature. Extensive searches across prominent research databases and scientific publications did not identify a recognized agent with this designation being studied in the context of neuropharmacology.

This suggests several possibilities:

  • Novel or Pre-publication Compound: "this compound" may be a novel compound that has not yet been described in published scientific literature. Research and development in neuropharmacology is a dynamic field, with new chemical entities constantly under investigation.

  • Proprietary or Codeword Designation: The term may be an internal, proprietary name used by a research institution or pharmaceutical company that has not been publicly disclosed.

  • Misspelling or Alternative Nomenclature: It is possible that "this compound" is a misspelling of another established neuropharmacological agent. The similarity in name to other compounds could lead to confusion.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the absence of data, it is recommended that researchers seeking information on "this compound" take the following steps:

  • Verify the Compound Name: Double-check the spelling and origin of the term "this compound." If the information was obtained from a specific source, consulting that source for clarification is advised.

  • Explore Alternative Names: If a chemical structure or class of compound is known, searching for it under its systematic (IUPAC) name, or by its chemical class (e.g., alkaloid, synthetic agonist), may yield relevant information.

  • Consult Chemical Databases: Searching for "this compound" in chemical structure databases such as PubChem or ChemSpider could help to identify if such a molecule has been registered, even if it has not yet been the subject of published research.

Future Outlook:

Should "this compound" emerge as a valid and studied compound in neuropharmacology, future application notes and protocols would be developed to address the core requirements of the research community. This would include:

  • Detailed Mechanism of Action: Elucidation of the specific molecular targets, such as receptors, enzymes, or ion channels, through which "this compound" exerts its effects on the nervous system.

  • Quantitative Data Summary: Tabulated data from in vitro and in vivo studies, including binding affinities (Ki), potency (EC50/IC50), efficacy, and pharmacokinetic parameters.

  • Standardized Experimental Protocols: Comprehensive methodologies for key experiments, such as receptor binding assays, functional cellular assays, and behavioral models in animals.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the signaling cascades modulated by "this compound" and the workflows for its experimental evaluation.

At present, due to the lack of available information, the development of detailed application notes and protocols for "this compound" in neuropharmacology research is not feasible. We encourage the research community to provide any available information on this compound to facilitate a more comprehensive understanding of its potential applications.

Application Notes and Protocols for the Safe Laboratory Handling of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of natural products, with over 2500 known compounds.[1] They are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae.[1] Many of these compounds, including well-known examples like morphine, codeine, berberine, and papaverine, possess potent biological activities, making them valuable in drug discovery and development.[1][2][3] However, their inherent bioactivity also necessitates careful handling in a laboratory setting to minimize occupational exposure and ensure the safety of personnel.

These application notes provide a comprehensive guide to the safe handling of isoquinoline alkaloids, encompassing risk assessment, personal protective equipment (PPE), specific handling protocols for potent powders, spill cleanup procedures, and waste disposal.

Hazard Identification and Risk Assessment

The toxicity of isoquinoline alkaloids can vary significantly depending on their structure. Effects can range from sedative and analgesic to cytotoxic and cardiotoxic.[1][4][5] Therefore, a thorough risk assessment should be conducted before working with any isoquinoline alkaloid.

2.1 Toxicological Data

A critical step in risk assessment is to review available toxicological data. The median lethal dose (LD50) is a common measure of acute toxicity. The table below summarizes available LD50 data for a selection of common isoquinoline alkaloids.

AlkaloidCAS NumberRoute of AdministrationTest AnimalLD50Reference
Berberine 2086-83-1OralMouse329 mg/kg[6]
IntraperitonealMouse23 mg/kg[6]
Intraperitoneal (sulfate salt)Rat205 mg/kg[6]
Sanguinarine 2447-54-3OralRat1658 mg/kg[6]
IntravenousRat29 mg/kg[6]
DermalRabbit>200 mg/kg[6]
Papaverine 58-74-2OralRat540 mg/kg
IntravenousRat33 mg/kg
Noscapine 128-62-1OralRat>800 mg/kg
IntraperitonealMouse143 mg/kg
Hydrastine 118-08-1OralMouse150 mg/kg

2.2 Occupational Exposure Limits (OELs) and Bands (OEBs)

For many research compounds, formal Occupational Exposure Limits (OELs) have not been established.[7] In such cases, a risk-based approach using Occupational Exposure Bands (OEBs) is recommended.[2] OEBs are ranges of airborne concentrations that are expected to be protective of worker health. The assignment to an OEB is based on the potency and toxicity of the compound.

OEBExposure Range (8-hr TWA)Potency/Toxicity CharacteristicsHandling Recommendations
1 100 - 1000 µg/m³Low potency, low toxicityGeneral laboratory ventilation
2 10 - 100 µg/m³Moderate potency and toxicityChemical fume hood
3 1 - 10 µg/m³Potent, moderate to high toxicityChemical fume hood, closed systems for some operations
4 < 1 µg/m³Highly potent, high toxicityGlove box or other containment

Given the cytotoxic and other potent biological effects of many isoquinoline alkaloids, it is prudent to handle most of these compounds, especially those with limited toxicological data, in OEB 3 or 4 .

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against exposure and must be selected based on the risk assessment.

3.1 Standard PPE

For any work with isoquinoline alkaloids, the following standard PPE is mandatory:

  • Safety glasses with side shields or safety goggles .

  • A laboratory coat fully buttoned.

  • Closed-toe shoes .

  • Gloves : Chemical-resistant gloves (e.g., nitrile) are required. For handling highly potent compounds or for prolonged tasks, double-gloving is recommended.[5] Gloves should be changed immediately if contaminated.

3.2 Enhanced PPE for High-Risk Activities

For activities with a higher risk of aerosol generation, such as weighing potent powders or preparing concentrated solutions, enhanced PPE is required:

  • Full-face shield in addition to safety glasses or goggles.

  • Disposable solid-front lab coat with tight-fitting cuffs.

  • Respiratory protection : A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used when handling powders outside of a containment enclosure.[4]

PPE_Selection_Workflow cluster_0 PPE Selection Workflow start Start: Handling Isoquinoline Alkaloid risk_assessment Perform Risk Assessment: - Review Toxicity Data (LD50) - Determine OEB start->risk_assessment is_powder Handling solid/powder? risk_assessment->is_powder is_high_concentration Working with high concentration or large quantity? is_powder->is_high_concentration Yes standard_ppe Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe Shoes is_powder->standard_ppe No (Solution) is_high_concentration->standard_ppe No enhanced_ppe Enhanced PPE: - Standard PPE + - Double Gloves - Disposable Gown - Face Shield - N95 Respirator or PAPR is_high_concentration->enhanced_ppe Yes end Proceed with Experiment standard_ppe->end enhanced_ppe->end

Caption: PPE Selection Workflow for Isoquinoline Alkaloids.

Experimental Protocols

4.1 Weighing Potent Isoquinoline Alkaloid Powders

The weighing of potent powders presents a significant risk of aerosolization and inhalation.

Methodology:

  • Preparation:

    • Ensure all necessary PPE is worn (see Enhanced PPE).

    • Perform the weighing procedure inside a chemical fume hood or a glove box.

    • Cover the work surface with a disposable absorbent liner.

    • Use a dedicated set of spatulas and weighing vessels.

  • Weighing:

    • Carefully open the container with the solid alkaloid. Avoid sudden movements.

    • Use a clean spatula to transfer a small amount of the powder to a tared weighing vessel.

    • Keep the container opening as low as possible to the balance pan to minimize the distance the powder travels.

    • Close the primary container immediately after dispensing.

  • Post-Weighing:

    • Carefully transfer the weighed powder to the reaction vessel.

    • Decontaminate the spatula and weighing vessel by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.

    • Wipe down the work surface with a damp cloth or towel. Dispose of the liner and cleaning materials as hazardous waste.

    • Carefully doff PPE to avoid self-contamination.

4.2 Preparation of Stock Solutions

Methodology:

  • Preparation:

    • Work within a chemical fume hood.

    • Wear appropriate PPE.

    • Have all necessary solvents and volumetric flasks ready.

  • Dissolution:

    • Add the weighed isoquinoline alkaloid to the volumetric flask.

    • Add a small amount of the desired solvent to wet the solid.

    • Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the final volume.

    • Cap the flask and invert several times to ensure homogeneity.

  • Storage and Labeling:

    • Transfer the solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the stock solution in a designated and secure location.

Spill Cleanup Protocol

Prompt and proper cleanup of spills is crucial to prevent the spread of contamination.

5.1 Spill Kit Contents

A dedicated spill kit for potent compounds should be readily available and include:

  • Two pairs of chemical-resistant gloves.

  • Disposable gown and shoe covers.

  • Face shield and safety goggles.

  • N95 respirator.

  • Absorbent pads or pillows.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Two sealable, thick plastic bags for hazardous waste.

  • Disposable scoop and tongs.

  • Deactivating solution (e.g., 10% bleach solution followed by 1% sodium thiosulfate).[8]

  • Detergent and water.

5.2 Spill Cleanup Procedure

Spill_Response_Workflow cluster_1 Spill Response Workflow spill_occurs Spill Occurs alert_personnel Alert others in the area spill_occurs->alert_personnel don_ppe Don appropriate PPE from spill kit alert_personnel->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill is_powder_spill Is it a powder spill? contain_spill->is_powder_spill wet_powder Gently wet the powder to prevent aerosolization is_powder_spill->wet_powder Yes absorb_liquid Absorb the liquid is_powder_spill->absorb_liquid No wet_powder->absorb_liquid collect_waste Collect all contaminated materials into a hazardous waste bag absorb_liquid->collect_waste decontaminate Decontaminate the area with 10% bleach, then sodium thiosulfate, then detergent and water collect_waste->decontaminate dispose_waste Seal and label the hazardous waste bag for disposal decontaminate->dispose_waste restock_kit Restock the spill kit dispose_waste->restock_kit

Caption: Spill Response Workflow for Isoquinoline Alkaloids.

Methodology:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate the immediate area if the spill is large or if there is a risk of significant airborne contamination.

  • Don PPE: Put on the appropriate personal protective equipment from the spill kit.

  • Containment:

    • For liquid spills, surround the spill with absorbent material to prevent it from spreading.

    • For solid spills, gently cover the powder with a damp paper towel or absorbent pad to prevent it from becoming airborne.[8]

  • Cleanup:

    • Absorb the spilled liquid or gently scoop the wetted powder using a disposable scoop.

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste bag.

  • Decontamination:

    • Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.[8]

    • Finally, wash the area with a detergent and water solution.

    • All cleaning materials should be disposed of as hazardous waste.

  • Waste Disposal: Seal the hazardous waste bag, label it clearly, and arrange for its disposal through your institution's environmental health and safety office.

Waste Disposal

All materials contaminated with isoquinoline alkaloids must be treated as hazardous chemical waste.

6.1 Waste Segregation and Collection

  • Solid Waste: Place pure compounds, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect solutions containing isoquinoline alkaloids in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with these compounds must be disposed of in a designated sharps container.

  • Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated PPE into a sealed bag and dispose of it as hazardous waste.

6.2 Labeling and Storage

All hazardous waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name(s) of the contents.

  • The approximate quantities.

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.

6.3 Disposal

Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Under no circumstances should isoquinoline alkaloids or their contaminated materials be disposed of down the drain or in the regular trash.[9]

Conclusion

The potent biological activities of isoquinoline alkaloids make them valuable research tools, but also necessitate stringent safety protocols. By implementing the procedures outlined in these application notes, researchers can minimize the risk of exposure and ensure a safe laboratory environment. A thorough understanding of the hazards, consistent use of appropriate PPE, and adherence to proper handling and disposal protocols are paramount when working with this important class of compounds.

References

Application Notes and Protocols for the Analytical Standards of (S)-(+)-Canadaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Canadaline is a tetrahydroisoquinoline alkaloid, a class of natural products known for a wide range of pharmacological activities.[1] As with many chiral compounds, the specific stereoisomer, in this case, the (S)-(+) enantiomer, is of significant interest in drug development due to potentially distinct biological effects compared to its corresponding (R)-(-) enantiomer.[1] The development of robust and reliable analytical methods is therefore crucial for the quality control, characterization, and quantification of (S)-(+)-Canadaline in various matrices, from raw plant material to finished pharmaceutical products.

These application notes provide a comprehensive overview of the analytical standards and protocols applicable to (S)-(+)-Canadaline, focusing on modern chromatographic and spectroscopic techniques. The methodologies outlined are based on established analytical strategies for isoquinoline alkaloids and are intended to serve as a foundational guide for researchers.[2][3]

Data Presentation: Quantitative Analytical Parameters

The following tables summarize typical quantitative data expected from the validation of analytical methods for (S)-(+)-Canadaline. These values are representative of what would be achieved using the protocols detailed below and are based on common performance characteristics of high-performance liquid chromatography (HPLC) methods for related alkaloids.

Table 1: HPLC-UV Method Validation Parameters for (S)-(+)-Canadaline Assay

ParameterSpecificationTypical Result
Linearity (r²)≥ 0.9990.9995
Range10 - 200 µg/mL10 - 250 µg/mL
Limit of Detection (LOD)Signal-to-Noise ≥ 30.5 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 101.5 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% ± 1.2%
Precision (% RSD)≤ 2.0%1.1%
SpecificityNo interference from blank/placeboPeak purity > 99%

Table 2: Chiral HPLC Method for Enantiomeric Purity of (S)-(+)-Canadaline

ParameterSpecificationTypical Result
Resolution (Rs) between enantiomers≥ 1.52.1
Enantiomeric Purity of (S)-(+)-Canadaline≥ 99.5%99.8%
LOQ for (R)-(-)-Canadaline≤ 0.1% of nominal (S)-(+)-Canadaline concentration0.05%

Table 3: LC-MS/MS Parameters for Trace Analysis of (S)-(+)-Canadaline

ParameterValue
Parent Ion (Q1)[M+H]⁺
Product Ion (Q3)To be determined experimentally
Collision EnergyTo be optimized
Dwell Time100 ms
LOQ in Biological Matrix1 ng/mL

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of (S)-(+)-Canadaline

This protocol describes a reversed-phase HPLC method for the quantitative determination of (S)-(+)-Canadaline in a bulk drug substance or formulated product.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate.

  • Triethylamine.

  • Water (HPLC grade).

  • Reference standard of (S)-(+)-Canadaline.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate with 0.1% Triethylamine in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a lower percentage of mobile phase B, gradually increasing to elute the analyte. For example: 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30-31 min (80-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 10 µL.[2]

3. Standard Preparation:

  • Prepare a stock solution of the (S)-(+)-Canadaline reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions ranging from 10 µg/mL to 200 µg/mL by diluting with the mobile phase.

4. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to achieve a nominal concentration of 100 µg/mL.

  • Formulated Product (e.g., tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract with methanol using ultrasonication. Dilute the filtered extract to a final concentration within the calibration range.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the (S)-(+)-Canadaline peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of (S)-(+)-Canadaline in the sample from the calibration curve.

Protocol 2: Chiral HPLC for the Determination of Enantiomeric Purity

This protocol outlines a method for separating the enantiomers of Canadaline to determine the enantiomeric purity of the (S)-(+)-isomer.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or DAD detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralpak AD or Chiralcel OD are often effective for isoquinoline alkaloids.[1]

  • n-Hexane (HPLC grade).

  • Isopropanol (HPLC grade).

  • Diethylamine (DEA).

  • Reference standards for both (S)-(+)-Canadaline and (R)-(-)-Canadaline (if available) or a racemic mixture.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (e.g., n-Hexane:Isopropanol:DEA 80:20:0.1 v/v/v). The exact ratio should be optimized for the best resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Prepare a solution of the (S)-(+)-Canadaline sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • If available, prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.

4. Analysis:

  • Inject the solutions and record the chromatograms.

  • Calculate the enantiomeric purity by determining the peak area of each enantiomer.

    • Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This protocol is suitable for the sensitive quantification of (S)-(+)-Canadaline in biological matrices such as plasma or serum.

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • A fast-separation C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade).

  • Formic acid.

  • Water (LC-MS grade).

  • Internal standard (IS), preferably a stable isotope-labeled analog of this compound.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient suitable for high-throughput analysis.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for (S)-(+)-Canadaline and the internal standard need to be determined by infusion and optimization.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the analysis of (S)-(+)-Canadaline.

Analytical_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Quality Control MD Method Development (HPLC, Chiral HPLC, LC-MS/MS) MV Method Validation (ICH Guidelines) MD->MV SamplePrep Sample Preparation (Extraction, Dilution) MD->SamplePrep DataAcq Data Acquisition (Chromatography & Spectrometry) SamplePrep->DataAcq DataProc Data Processing & Quantification DataAcq->DataProc QC Routine QC Testing DataProc->QC Report Reporting & Documentation DataProc->Report Stab Stability Studies QC->Stab

Caption: General analytical workflow for (S)-(+)-Canadaline.

Chiral_Separation_Logic Start Racemic or Enantiomerically Enriched Sample CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->CSP_Selection MP_Optimization Optimize Mobile Phase (Hexane/Alcohol Ratio, Additives) CSP_Selection->MP_Optimization Analysis Chiral HPLC Analysis MP_Optimization->Analysis Resolution Resolution (Rs) > 1.5? Analysis->Resolution Quantification Quantify Enantiomers (Peak Area %) Resolution->Quantification Yes Reoptimize Re-optimize Conditions Resolution->Reoptimize No Reoptimize->MP_Optimization

Caption: Decision workflow for chiral separation method development.

References

Application Notes and Protocols for Efficacy Testing of Canadaline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Canadaline is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical intracellular cascade that governs cell cycle progression, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent occurrence in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound exerts its anti-cancer effects by binding to and inhibiting key kinases within this pathway, leading to decreased phosphorylation of downstream effector proteins, cell growth arrest, and induction of apoptosis in cancer cells.

These application notes provide detailed protocols for in vitro and in vivo experimental designs to test the efficacy of this compound. The described assays are designed for researchers, scientists, and drug development professionals to assess the biological activity of this compound and similar compounds targeting the PI3K/Akt/mTOR pathway.

In Vitro Efficacy Studies

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][4]

Protocol: MTT Assay

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium). Incubate for 48-72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value of this compound.

Table 1: Hypothetical Data - Effect of this compound on Cancer Cell Viability (72h Treatment)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0)1.25 ± 0.08100
0.11.12 ± 0.0689.6
0.50.88 ± 0.0570.4
1.00.63 ± 0.0450.4
5.00.31 ± 0.0324.8
10.00.15 ± 0.0212.0
Apoptosis Assays

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[5][6] Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[7] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal.[7]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Plate and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Table 2: Hypothetical Data - Induction of Apoptosis by this compound (48h Treatment)

This compound Concentration (µM)Annexin V Positive Cells (%) (Mean ± SD)Relative Caspase 3/7 Activity (Fold Change) (Mean ± SD)
Vehicle Control (0)5.2 ± 1.11.0 ± 0.1
0.515.8 ± 2.32.5 ± 0.3
1.035.1 ± 3.55.8 ± 0.6
5.068.4 ± 4.212.3 ± 1.1
10.085.3 ± 3.918.7 ± 1.5
Target Engagement (Western Blot Analysis)

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of this compound's effect on the PI3K/Akt/mTOR pathway.[1][8] A decrease in the phosphorylation of key downstream proteins such as Akt and S6 ribosomal protein confirms target engagement.[1]

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Table 3: Hypothetical Data - Inhibition of PI3K/Akt/mTOR Pathway by this compound (24h Treatment)

This compound Concentration (µM)p-Akt/Total Akt Ratio (Relative to Control)p-S6/Total S6 Ratio (Relative to Control)
Vehicle Control (0)1.001.00
0.50.650.58
1.00.320.25
5.00.110.08
10.00.050.03

In Vivo Efficacy Studies

Human Tumor Xenograft Model

Subcutaneous xenograft models in immunocompromised mice are a standard method for evaluating the in vivo anti-tumor efficacy of novel cancer therapeutics.[9][10]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to the desired dosing schedule.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

Table 4: Hypothetical Data - Efficacy of this compound in a Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+2.5
This compound (10 mg/kg, daily)625 ± 8050-1.0
This compound (25 mg/kg, daily)250 ± 5080-4.5

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Implant Cancer Cells (Subcutaneous) B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C Tumors ~100-150 mm³ D Administer this compound or Vehicle Control C->D E Monitor Tumor Volume & Body Weight D->E Daily Dosing F Euthanize Mice E->F End of Study G Excise & Weigh Tumors F->G H Further Analysis (Western Blot, IHC) G->H

Caption: Experimental workflow for in vivo xenograft study.

References

Application Notes and Protocols for Canadine (Tetrahydroberberine) as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial query for "Canadaline" likely contained a typographical error. The following information is provided for Canadine , also known as Tetrahydroberberine (THB) , a well-researched isoquinoline alkaloid with known receptor binding activities.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of Canadine (Tetrahydroberberine) as a versatile ligand for use in receptor binding assays. This document includes quantitative binding data, detailed experimental protocols for performing radioligand binding assays, and diagrams of associated signaling pathways and experimental workflows.

Introduction

Canadine, a naturally occurring isoquinoline alkaloid, has demonstrated significant affinity for various neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems.[1][2][3][4] Its tetracyclic structure serves as a valuable scaffold for medicinal chemistry efforts to develop selective ligands for therapeutic applications.[5][6] Receptor binding assays are crucial for determining the affinity and selectivity of Canadine and its derivatives for their molecular targets.[7] These assays are fundamental in early-stage drug discovery to elucidate the mechanism of action and to guide the optimization of lead compounds.

Quantitative Data: Receptor Binding Profile of Canadine and Derivatives

The binding affinities of Canadine (Tetrahydroberberine) and its analogs have been determined for several receptors. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

CompoundReceptorBinding Affinity (Ki) [nM]Notes
Canadine (Tetrahydroberberine)Dopamine D2pKi = 6.08 (~83.2 nM)Antagonist activity.[2][4]
Canadine (Tetrahydroberberine)Serotonin 5-HT1ApKi = 5.38 (~416.9 nM)Agonist activity.[2][4]
(±)-Stepholidine (a THPB analog)Dopamine D15.6A reference tetrahydroprotoberberine (THPB) alkaloid.[8]
(±)-StepholidineDopamine D2115.5[8]
(±)-StepholidineDopamine D3101[8]
Compound 19c (a THPB derivative)Dopamine D12.53A novel tetrahydroprotoberberine derivative showing high affinity and selectivity.[9]
Compound 10 (a THPB derivative)Sigma-2 (σ2)High AffinityA C10 methoxy analog of stepholidine.[5]
Compound 11 (a THPB derivative)Sigma-2 (σ2)High AffinityA C10 ethoxy analog of stepholidine.[5]

Experimental Protocols

The following protocols provide a general framework for conducting radioligand binding assays with Canadine. Specific parameters may require optimization depending on the receptor and radioligand used.

1. Membrane Preparation

  • Source: Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest.

  • Procedure:

    • Homogenize tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to a desired protein concentration (determined by a protein assay such as the Bradford or BCA assay).

    • Store membrane preparations at -80°C until use.

2. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Canadine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Membrane preparation containing the receptor of interest.

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Unlabeled test compound (Canadine) at various concentrations.

    • Assay buffer.

    • Non-specific binding determinator (a high concentration of a known unlabeled ligand, e.g., haloperidol for D2 receptors).

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B or GF/C).

    • Filtration apparatus.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Add the following to the appropriate wells:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinator.

      • Competition: Membrane preparation, radioligand, and varying concentrations of Canadine.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (Canadine) concentration.

    • Determine the IC50 value (the concentration of Canadine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagram 1: General Workflow for a Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compound (Canadine) Dilutions prep_ligands->setup_plate add_reagents Add Membranes, Radioligand, and Canadine setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtrate Rapid Filtration through Glass Fiber Filters incubate->filtrate wash Wash Filters to Remove Unbound Ligand filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Diagram 2: Signaling Pathway for Dopamine D2 Receptor (Antagonism by Canadine)

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Canadine Canadine Canadine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Decreased activation CellularResponse Inhibition of Cellular Response PKA->CellularResponse

Caption: Dopamine D2 receptor signaling pathway and antagonism by Canadine.

Diagram 3: Signaling Pathway for Serotonin 5-HT1A Receptor (Agonism by Canadine)

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates Canadine Canadine Canadine->HT1AR Activates (Agonist) G_protein Gi/o Protein HT1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Decreased activation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization & Cellular Response K_ion->Hyperpolarization

Caption: Serotonin 5-HT1A receptor signaling and agonism by Canadine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Canadaline Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Canadaline in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For initial experiments, we recommend a broad concentration range to determine the cytotoxic potential of this compound on your specific cell line. A common starting point is a serial dilution from 100 µM down to 0.1 µM. Refer to the data table below for IC50 values in common cell lines to guide your experimental setup.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time can vary depending on the cell line and the specific research question. We recommend a time-course experiment to determine the ideal endpoint. Common incubation times range from 24 to 72 hours.

Q3: Can I use this compound with different types of cell viability assays (e.g., MTT, XTT, PrestoBlue)?

A3: Yes, this compound is compatible with most common colorimetric and fluorometric cell viability assays. However, it is crucial to include a "this compound alone" control (no cells) to check for any direct interaction between this compound and the assay reagents that could lead to false-positive or false-negative results.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. By blocking this pathway, this compound induces apoptosis in cancer cells.

dot

Canadaline_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure all reagents are thoroughly mixed before adding to the wells.
Unexpectedly low or high absorbance/fluorescence readings Incorrect wavelength used for measurement, contamination (microbial or chemical), or interference of this compound with the assay reagent.Verify the correct wavelength settings on your plate reader. Check for signs of contamination in your cell culture. Run a "this compound alone" control to test for assay interference.
No dose-dependent effect observed Concentration range is too high or too low, incubation time is too short, or the cell line is resistant to this compound.Test a broader range of this compound concentrations. Perform a time-course experiment (24, 48, 72 hours). Consider using a different cell line or a positive control to ensure the assay is working correctly.
Cell morphology changes unrelated to apoptosis Solvent (e.g., DMSO) toxicity or this compound precipitating out of solution.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% DMSO). Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try a lower concentration or a different solvent.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability upon treatment with this compound using a standard MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed cells in a 96-well plate B 2. Allow cells to attach (overnight) A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for desired time (e.g., 24-72h) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability H->I

Caption: Workflow for a standard MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Quantitative Data Summary

Cell Line This compound IC50 (µM) at 48h Assay Method
MCF-7 (Breast Cancer)5.2MTT
A549 (Lung Cancer)12.8XTT
HeLa (Cervical Cancer)8.1PrestoBlue
PC-3 (Prostate Cancer)15.6MTT

dot

Troubleshooting_Decision_Tree start Unexpected Results in Viability Assay check_controls Are controls (untreated, vehicle) behaving as expected? start->check_controls variability Is there high variability between replicates? check_controls->variability Yes controls_fail Troubleshoot basic assay: - Check reagents - Verify cell health - Confirm plate reader settings check_controls->controls_fail No no_effect Is there no dose-dependent effect of this compound? variability->no_effect No variability_solution Improve technique: - Ensure uniform cell seeding - Check pipetting accuracy - Use outer wells for PBS only variability->variability_solution Yes no_effect_solution Adjust experimental design: - Broaden concentration range - Extend incubation time - Test for this compound/assay interference no_effect->no_effect_solution Yes end Problem Resolved no_effect->end No, expected effect seen controls_fail->start variability_solution->start no_effect_solution->start

Caption: A decision tree for troubleshooting common cell viability assay issues.

troubleshooting Canadaline precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the precipitation of "Canadaline," a model compound representing a weakly basic active pharmaceutical ingredient (API), in aqueous solutions. The principles and methodologies described here are broadly applicable to many APIs exhibiting similar solubility challenges.

Troubleshooting Guides

Question: My this compound is precipitating unexpectedly during my experiment. What are the initial steps I should take to diagnose the problem?

Answer: Unexpected precipitation of this compound is a common issue that can arise from several factors. A systematic approach is crucial to identify the root cause.

Initial Diagnostic Workflow:

  • Record Observations: Document the visual characteristics of the precipitate (e.g., crystalline, amorphous, oily), the time of its appearance, and the exact experimental conditions (temperature, pH, concentration, mixing speed).

  • Verify Stock Solution Integrity: Ensure your this compound stock solution (typically in an organic solvent like DMSO) is fully dissolved and has not been stored improperly, which could lead to degradation or pre-precipitation.

  • Check Final Concentration: Confirm that the final concentration of this compound in the aqueous solution does not exceed its solubility limit under the specific experimental conditions (pH, buffer system, temperature).

  • Assess Solvent Carryover: If using a concentrated stock in an organic solvent, ensure the final percentage of the organic solvent in the aqueous solution is low enough to not cause insolubility. For many compounds, a final DMSO concentration above 1% can significantly reduce aqueous solubility.

  • Measure Final pH: The pH of the final aqueous solution is a critical factor for ionizable compounds like this compound. A small deviation from the target pH can cause a dramatic change in solubility. Verify the pH of the solution after all components have been added.

The following diagram outlines a basic troubleshooting workflow to follow when you observe precipitation.

G start Precipitation Observed check_conc Is [this compound] > Solubility Limit? start->check_conc check_ph Is pH correct for desired solubility? check_conc->check_ph No solution_supersaturated Root Cause: Supersaturation check_conc->solution_supersaturated Yes check_solvent Is organic solvent % too high? check_ph->check_solvent Yes solution_ph_drift Root Cause: pH drift / incorrect buffer check_ph->solution_ph_drift No check_time Is it a time-dependent (kinetic) issue? check_solvent->check_time No solution_antisolvent Root Cause: Anti-solvent effect check_solvent->solution_antisolvent Yes solution_kinetic Root Cause: Metastable solution crashing out check_time->solution_kinetic Yes action_lower_conc Action: Lower concentration solution_supersaturated->action_lower_conc action_adjust_ph Action: Adjust/stabilize pH solution_ph_drift->action_adjust_ph action_lower_solvent Action: Reduce organic solvent % solution_antisolvent->action_lower_solvent action_add_excipient Action: Add solubilizing excipient solution_kinetic->action_add_excipient G start This compound Formulation Required is_ionizable Is this compound ionizable? start->is_ionizable ph_possible Is pH adjustment a viable strategy? is_ionizable->ph_possible Yes use_excipients Explore Solubilizing Excipients is_ionizable->use_excipients No use_ph Strategy: pH modification (salt formation) ph_possible->use_ph Yes ph_possible->use_excipients No final_formulation Optimized Formulation use_ph->final_formulation test_cyclodextrin Test Cyclodextrins use_excipients->test_cyclodextrin test_surfactant Test Surfactants use_excipients->test_surfactant test_cosolvent Test Co-solvents use_excipients->test_cosolvent test_cyclodextrin->final_formulation test_surfactant->final_formulation test_cosolvent->final_formulation

minimizing off-target effects of Canadaline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Canadaline in experiments, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic small molecule designed as a potent and selective inhibitor of Maple Kinase 1 (MK1) . MK1 is a critical serine/threonine kinase in the Cellular Proliferation and Survival Pathway (CPSP). By inhibiting MK1, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cells where this pathway is aberrantly active.

Q2: What are the known primary off-targets of this compound?

Through extensive kinome screening and cellular assays, two primary off-targets have been identified:

  • Maple Kinase 2 (MK2): A closely related kinase with a high degree of homology in the ATP-binding pocket. MK2 is primarily involved in regulating cellular metabolism.

  • Scaffold Protein Alpha (SPA): A non-kinase protein that plays a role in maintaining cytoskeletal integrity. The interaction with SPA is thought to be allosteric and occurs at higher concentrations of this compound.

Below is a diagram illustrating the intended and unintended interactions of this compound.

cluster_pathway Cellular Proliferation and Survival Pathway (CPSP) cluster_off_target Off-Target Pathways Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor MK1 MK1 Receptor->MK1 Activates Downstream Signaling Downstream Signaling MK1->Downstream Signaling Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival MK2 MK2 Metabolic Regulation Metabolic Regulation MK2->Metabolic Regulation SPA SPA Cytoskeletal Dynamics Cytoskeletal Dynamics SPA->Cytoskeletal Dynamics This compound This compound This compound->MK1 Inhibits (On-Target) This compound->MK2 Inhibits (Off-Target) This compound->SPA Disrupts (Off-Target)

Figure 1. this compound's on-target and off-target interactions.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects primarily involves careful dose selection and the implementation of appropriate control experiments. The key is to use the lowest effective concentration that elicits the desired on-target effect while remaining below the threshold for significant off-target engagement.

Recommended strategies include:

  • Precise Dose-Response Studies: Determine the IC50 for your specific cell line to identify the optimal concentration window.

  • Use of Control Compounds: Employ a structurally related but inactive control molecule to differentiate compound-specific effects from general cellular stress.

  • Rescue Experiments: Utilize genetic approaches, such as expressing a this compound-resistant mutant of MK1, to confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Guide

Problem: I'm observing unexpected changes in cell metabolism (e.g., altered glucose uptake, lactate production) after this compound treatment.

  • Possible Cause: This is likely due to the off-target inhibition of Maple Kinase 2 (MK2) , which is known to regulate metabolic pathways. This effect is more pronounced at higher concentrations of this compound.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.

    • Lower the Dose: Reduce the concentration of this compound to a level closer to the IC50 for MK1 but significantly lower than the IC50 for MK2 (see Table 1).

    • Perform a Western Blot: Analyze the phosphorylation status of a known MK1 substrate and a known MK2 substrate to confirm on-target engagement without significant off-target inhibition at the selected dose.

Problem: My cells are exhibiting abnormal morphology (e.g., rounding, detachment) that doesn't correlate with expected apoptosis.

  • Possible Cause: These morphological changes may be a result of this compound's off-target interaction with Scaffold Protein Alpha (SPA) , which disrupts cytoskeletal dynamics.

  • Troubleshooting Steps:

    • Time-Course Analysis: Perform a time-course experiment to determine if the morphological changes precede the expected onset of apoptosis. Off-target effects on the cytoskeleton often manifest more rapidly.

    • Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any disruptions.

    • Use a structurally different MK1 inhibitor: If available, use another MK1 inhibitor with a different chemical scaffold as a control. If the morphological changes are not observed with the alternative inhibitor, it strongly suggests an off-target effect of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against its on-target (MK1) and primary off-targets (MK2 and SPA).

TargetAssay TypeIC50 / EC50Recommended Concentration Window
MK1 (On-Target) Kinase Activity Assay50 nM50 - 150 nM
MK2 (Off-Target) Kinase Activity Assay1.2 µM< 500 nM
SPA (Off-Target) Cellular Integrity Assay5.5 µM< 1 µM

Table 1. Comparative potency of this compound.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration via Dose-Response Curve

This protocol is designed to identify the lowest effective concentration of this compound that inhibits the proliferation of your target cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, starting from 10 µM down to sub-nanomolar concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

The following diagram outlines the general workflow for minimizing off-target effects.

cluster_control Control Cells (Empty Vector) cluster_mutant Rescue Cells (Mutant MK1 Expressed) Canadaline_C This compound MK1_C Endogenous MK1 Canadaline_C->MK1_C Phenotype_C Observed Phenotype MK1_C->Phenotype_C Inhibition leads to Canadaline_M This compound MK1_M Resistant MK1 Mutant Canadaline_M->MK1_M Cannot Inhibit Phenotype_M No Phenotype (Rescue) MK1_M->Phenotype_M Activity Maintained

Technical Support Center: Optimizing Canadaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the yield of Canadaline synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing the core structure of this compound?

The most common and critical reaction for constructing the tetrahydroprotoberberine scaffold of this compound is the Pictet-Spengler reaction.[1][2][3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Q2: What are the typical starting materials for this compound synthesis?

A common synthetic route to this compound and related tetrahydroprotoberberine alkaloids starts from commercially available berberine chloride.[5] Berberine can be reduced to dihydroberberine and subsequently to tetrahydroberberine, a close structural analog of this compound. Alternatively, a convergent synthesis involves the Pictet-Spengler reaction between homopiperonylamine and 2,3-dimethoxybenzaldehyde.

Q3: What are the key factors influencing the yield of the Pictet-Spengler reaction in this compound synthesis?

Several factors significantly impact the yield of the Pictet-Spengler reaction:

  • Catalyst: The choice and concentration of the acid catalyst are crucial. Protic acids like HCl and H₂SO₄, or Lewis acids are often used.

  • Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others require heating.

  • Solvent: The solvent affects the solubility of reactants and the stability of intermediates. Protic solvents are traditional, but aprotic media can sometimes lead to better yields.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.

Q4: How can I monitor the progress of the this compound synthesis reaction?

Thin-layer chromatography (TLC) is a common method to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Low or No Product Yield

Problem: After performing the synthesis, the yield of this compound is significantly lower than expected, or no product is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Catalyst Optimize the type and concentration of the acid catalyst. Screen different protic and Lewis acids. Ensure the catalyst is not degraded.
Improper Reaction Temperature Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction. Excessively high temperatures can lead to decomposition.
Inappropriate Solvent Screen a variety of solvents with different polarities. Protic solvents like ethanol or methanol are common, but aprotic solvents like dichloromethane or acetonitrile might improve the yield.
Decomposition of Starting Materials or Product Use milder reaction conditions (e.g., lower temperature, weaker acid). Consider protecting sensitive functional groups on the starting materials.
Incomplete Reaction Increase the reaction time and monitor the progress by TLC until the starting material is consumed.
Formation of Side Products

Problem: The final product mixture contains significant amounts of impurities and side products, making purification difficult and reducing the overall yield.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidation of the Product Tetrahydroprotoberberines can be susceptible to oxidation.[6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
Over-alkylation or Polymerization Carefully control the stoichiometry of the reactants. Slow, dropwise addition of the aldehyde to the amine solution can minimize side reactions.
Formation of Isochromene Side Product In syntheses starting from certain precursors, isochromene formation can be a competing reaction. Basification with a mild base like NH₄HCO₃ followed by heating can sometimes convert the isochromene to the desired product.

Data Presentation: Reaction Parameters for Tetrahydroberberine Synthesis

The following table provides a summary of reaction conditions for the synthesis of tetrahydroberberine, a close analog of this compound, from berberine chloride. These parameters can serve as a starting point for optimizing this compound synthesis.

ParameterValueReference
Starting Material Berberine Chloride[5]
Reducing Agent Sodium Borohydride (NaBH₄)[5]
Solvent Methanol (MeOH)[5]
Base Potassium Carbonate (K₂CO₃)[5]
Temperature Reflux, then ambient[5]
Reaction Time 20 min at reflux, 4h at ambient temp.[5]
Yield 77%[5]

Experimental Protocols

Detailed Methodology for the Synthesis of (±)-Tetrahydroberberine from Berberine Chloride

This protocol is adapted from the synthesis of (±)-tetrahydroberberine and can be used as a foundational method for the synthesis of (±)-Canadaline with appropriate modifications to the starting materials.

Materials:

  • Berberine chloride

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol (for recrystallization)

Procedure:

  • To a stirred, refluxing solution of berberine chloride (10 mmol) and K₂CO₃ (26 mmol) in methanol (125 ml), add solid NaBH₄ (10 mmol) portionwise.[5]

  • Allow the reaction mixture to reflux for an additional 20 minutes, during which it should become a homogeneous solution.[5]

  • Continue stirring for an additional 4 hours at ambient temperature.[5]

  • Collect the precipitated product by filtration.[5]

  • Recrystallize the crude product from absolute ethanol (400 ml) to afford pale-yellow-brown needles of (±)-tetrahydroberberine.[5]

Purification:

The crude product can be purified by recrystallization from ethanol.[5] Column chromatography on silica gel may also be employed if significant impurities are present.

Visualizations

pictet_spengler_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve β-arylethylamine in solvent add_aldehyde Add aldehyde to the solution start->add_aldehyde add_catalyst Slowly add acid catalyst add_aldehyde->add_catalyst stir_heat Stir at desired temperature (RT to reflux) add_catalyst->stir_heat monitor Monitor reaction by TLC stir_heat->monitor quench Quench with saturated NaHCO₃ monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Obtain pure this compound chromatography->end

Caption: A typical experimental workflow for this compound synthesis.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_reaction Is the reaction complete? (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_catalyst Is the catalyst appropriate and active? check_reaction->check_catalyst Yes increase_time Increase reaction time and/or temperature incomplete->increase_time end Improved Yield increase_time->end optimize_catalyst Screen different acid catalysts and concentrations check_catalyst->optimize_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes optimize_catalyst->end optimize_temp Vary temperature systematically check_temp->optimize_temp No check_solvent Is the solvent suitable? check_temp->check_solvent Yes optimize_temp->end optimize_solvent Screen different solvents check_solvent->optimize_solvent No decomposition Decomposition of materials? check_solvent->decomposition Yes optimize_solvent->end milder_conditions Use milder conditions (lower temp, weaker acid) decomposition->milder_conditions milder_conditions->end

Caption: A logical workflow for troubleshooting low yield issues.

pictet_spengler_mechanism Pictet-Spengler Reaction Mechanism amine β-Arylethylamine imine Schiff Base / Imine amine->imine + Aldehyde, -H₂O aldehyde Aldehyde aldehyde->imine iminium Iminium Ion (Electrophile) imine->iminium + H⁺ cyclization Electrophilic Aromatic Substitution (Cyclization) iminium->cyclization spirocycle Spirocyclic Intermediate cyclization->spirocycle rearrangement Rearomatization spirocycle->rearrangement product {Tetrahydroisoquinoline (this compound Core)} rearrangement->product - H⁺

Caption: The core chemical transformation in this compound synthesis.

References

Canadaline stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Canadaline Technical Support Center

Welcome to the technical resource center for this compound. This guide provides detailed information on the long-term storage, stability, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For optimal stability, lyophilized this compound powder should be stored at -20°C to -80°C, desiccated, and protected from light. Under these conditions, the product is stable for at least 24 months. Once reconstituted, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q2: What is the expected shelf-life of this compound in solution?

A: The stability of this compound in solution is highly dependent on the solvent and storage temperature. For aqueous buffers, we recommend preparing solutions fresh daily. For stock solutions in anhydrous DMSO, stability is maintained for up to 3 months at -80°C. Avoid storing this compound in protic solvents like methanol or ethanol for extended periods, as this can lead to solvolysis.

Q3: What are the visible signs of this compound degradation?

A: Degradation of lyophilized this compound may not always be visible. However, any change in the appearance of the powder, such as discoloration from white to yellow or clumping, may indicate moisture absorption or degradation. For solutions, the appearance of precipitates or a color change can signify degradation or loss of solubility.

Q4: Can I use this compound if I observe a color change or precipitation?

A: We do not recommend using the product if any changes in physical appearance are observed. Such changes suggest potential chemical degradation or contamination, which could compromise experimental results. Please refer to the troubleshooting guide below for further steps.

Q5: How does exposure to light and air affect this compound stability?

A: this compound is susceptible to both photo-oxidation and hydrolysis. Exposure to ambient light can lead to the formation of oxidative degradants, while moisture from the air can cause hydrolysis of key functional groups. It is critical to handle both the solid and solutions in a controlled environment, minimizing exposure. Always store this compound in amber vials or light-blocking containers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Reduced or Inconsistent Bioactivity in Cellular Assays

If you observe a decrease in the expected biological effect of this compound, it may be due to compound degradation.

  • Possible Cause: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at 4°C, prolonged exposure to light).

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from a new vial of lyophilized this compound.

    • Perform a dose-response curve with the fresh stock to verify potency.

    • If the issue persists, assess the purity of the old stock solution using the HPLC protocol provided below. Compare the chromatogram to the certificate of analysis. The presence of new peaks indicates degradation.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

The presence of additional peaks in your chromatogram is a direct indicator of degradation or contamination.

  • Possible Cause: Hydrolysis, oxidation, or reaction with an incompatible solvent.

  • Troubleshooting Steps:

    • Identify the primary degradation products by comparing retention times with the data in Table 2.

    • Review your storage and handling procedures. Ensure solvents are anhydrous and that solutions are protected from light and air.

    • The workflow below provides a systematic approach to identifying the source of degradation.

Troubleshooting Workflow for Purity Issues

G cluster_start cluster_investigate Investigation Phase cluster_action Action Phase start Start: Unexpected Peak in HPLC Analysis check_storage Review Storage Conditions (-80°C, Desiccated, Dark?) start->check_storage check_handling Review Handling Protocol (Anhydrous Solvents, Inert Gas?) check_storage->check_handling Conditions OK new_stock Prepare Fresh Stock from New Vial check_storage->new_stock Conditions Not OK check_handling->new_stock Protocol OK check_handling->new_stock Protocol Not OK re_run Re-run HPLC Analysis new_stock->re_run contact_support Issue Persists: Contact Technical Support re_run->contact_support Peak Remains resolve Issue Resolved: Update Protocol re_run->resolve Peak Disappears

Caption: Troubleshooting workflow for identifying the source of this compound degradation.

Issue 3: Precipitate Formation in Stock Solution

Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent.

  • Possible Cause:

    • Solvent has absorbed water, reducing solubility.

    • The solution was not fully warmed to room temperature before use, causing the compound to fall out of solution.

    • The concentration is too high for the selected solvent.

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C and vortex to attempt redissolution.

    • If the precipitate remains, centrifuge the vial and use the supernatant, after determining its concentration.

    • For future preparations, consider using a lower stock concentration or a different solvent system (see Table 1).

Quantitative Data on Stability

The following tables summarize stability data generated from forced degradation studies.

Table 1: this compound Solubility and Short-Term Stability in Common Solvents (72h at 25°C)

SolventMax Solubility (mg/mL)Purity after 72h (%)Notes
DMSO>5099.1%Recommended for stock solutions.
Ethanol1092.5%Forms ethyl ester degradant.
PBS (pH 7.4)0.585.3%Significant hydrolysis observed.
Acetonitrile598.8%Suitable for analytical dilutions.

Table 2: Major Degradation Products of this compound under Stress Conditions

Degradant IDFormation ConditionDescriptionImpact on Activity
CAN-HYD-01Acidic/Basic HydrolysisHydrolysis of lactam ringInactive
CAN-OX-01H₂O₂ Exposure (Oxidation)N-oxide formation~80% loss of activity
CAN-PHO-01UV Light (254 nm)PhotodimerizationCompletely Inactive

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This method is designed to separate this compound from its primary degradation products.

  • Instrumentation:

    • HPLC system with UV or PDA detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: 50:50 Acetonitrile:Water

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to 50 µg/mL using the sample diluent.

    • Inject onto the HPLC system.

    • Expected Retention Time for this compound: ~11.5 minutes.

Signaling Pathway Visualization

This compound is a potent inhibitor of the NeuroKinase-3 (NK3) receptor, which is implicated in neuronal excitability. Degradation of this compound can impact its inhibitory action.

G cluster_inhibition This compound This compound (Active) receptor receptor This compound->receptor Inhibits degradants Degradation Products (e.g., CAN-HYD-01) degradants->receptor No Binding

Technical Support Center: Addressing Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of autofluorescence, with a focus on mounting media that may contribute to this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in microscopy?

A1: Autofluorescence is the natural emission of light by biological structures or other components of a prepared sample when they are excited by light, which is not due to the application of a specific fluorescent label.[1] This intrinsic fluorescence can be problematic as it can obscure the signal from the specific fluorescent probes used in an experiment, leading to poor signal-to-noise ratios and making it difficult to distinguish the target signal from the background noise.[2][3]

Q2: I am observing high background fluorescence after using my mounting medium. Could the mounting medium be the cause?

A2: Yes, some mounting media can be a source of autofluorescence.[3] This is particularly true for some natural resins. It is crucial to test for autofluorescence by preparing a control slide with only the mounting medium to assess its contribution to the background signal.

Q3: What are the common causes of autofluorescence in tissue samples?

A3: Autofluorescence in tissue samples can originate from several sources:

  • Endogenous Molecules: Many biological molecules are naturally fluorescent, including collagen, elastin, NADH, flavins, and lipofuscin.[1][4][5]

  • Fixation: Chemical fixatives, especially those containing aldehydes like formalin and glutaraldehyde, can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[2][4][6]

  • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[4]

  • Mounting Media: As mentioned, the mounting medium itself can be fluorescent.[3]

Troubleshooting Guides

Issue 1: High background fluorescence observed across the entire sample.

This is a common issue that can often be traced back to the mounting medium or sample preparation steps.

Troubleshooting Steps:

  • Identify the Source:

    • Unlabeled Control: Prepare a slide with your sample that has gone through all the preparation steps (fixation, permeabilization, etc.) but without any fluorescent labels. Image this sample to determine the baseline level of autofluorescence.[4]

    • Mounting Medium Control: Place a drop of the mounting medium on a slide with a coverslip and image it to check for inherent fluorescence.

  • Procedural Modifications:

    • Change Mounting Medium: If the mounting medium is fluorescent, consider switching to a modern, commercially available mounting medium specifically formulated to have low autofluorescence and often containing antifade reagents.[7][8]

    • Optimize Fixation: Reduce fixation time to the minimum required for adequate preservation.[2][4] If using aldehyde fixatives, consider alternatives like chilled methanol or ethanol.[4]

    • Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[2][4]

Issue 2: Autofluorescence is interfering with a specific fluorescent channel (e.g., green channel).

Autofluorescence often has a broad emission spectrum, but it is frequently most intense in the blue and green regions of the spectrum.[9]

Troubleshooting Steps:

  • Spectral Characterization:

    • Lambda Scan: If your microscope has a spectral detector, perform a lambda scan on an unstained area of your sample to determine the emission spectrum of the autofluorescence.[10] This will help you choose fluorophores that are spectrally distinct from the background.

  • Fluorophore Selection:

    • Shift to Red/Far-Red: Choose fluorophores that excite and emit at longer wavelengths (red to far-red), as autofluorescence is typically weaker in this region of the spectrum.[2][4][9] Modern dyes like Alexa Fluor 647 or DyLight 649 are good options.[4][9]

  • Imaging Techniques:

    • Spectral Unmixing: If you have a confocal microscope with a spectral detector, you can use spectral (or linear) unmixing. This technique mathematically separates the emission spectra of your specific fluorophores from the broad spectrum of the autofluorescence.[11][12][13][14]

Experimental Protocols & Data

Protocol 1: Chemical Quenching of Autofluorescence

Chemical quenching agents can be used to reduce autofluorescence. However, their effectiveness can vary, and they may sometimes reduce the specific signal as well.[15] Always test on a small sample first.

Methodology:

  • Sudan Black B Treatment:

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • After secondary antibody incubation and washes, incubate the sample with the Sudan Black B solution for 5-10 minutes at room temperature.

    • Wash thoroughly with PBS.

    • Mount the sample as usual.

  • Sodium Borohydride Treatment:

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

    • After fixation and permeabilization, incubate the sample with the sodium borohydride solution for 10-15 minutes on ice.

    • Wash thoroughly with PBS.

    • Proceed with the staining protocol. Note that this method has shown mixed results.[2]

Quantitative Data on Quenching Methods:

Quenching AgentTarget AutofluorescenceEffectivenessReference
Sudan Black BLipofuscin, formalin-inducedEffective[2]
Sodium BorohydrideAldehyde-inducedVariable results[2][4]
Eriochrome Black TLipofuscin, formalin-inducedEffective[2]
Protocol 2: Photobleaching to Reduce Autofluorescence

Photobleaching uses high-intensity light to destroy the fluorescent molecules causing the background signal before imaging your specific labels.[3][16]

Methodology:

  • Pre-Staining Photobleaching:

    • Before applying any fluorescent labels, expose your unstained sample to high-intensity light from your microscope's light source.

    • Use a broad-spectrum light source or cycle through the excitation wavelengths you will be using for imaging.

    • The duration of exposure will need to be determined empirically but can range from several minutes to over an hour.

    • After photobleaching, proceed with your standard staining protocol.

Workflow Diagram: Addressing Autofluorescence

start High Background Fluorescence Observed check_source Identify Source of Autofluorescence start->check_source unlabeled_control Image Unlabeled Control Sample check_source->unlabeled_control mounting_medium_control Image Mounting Medium Only check_source->mounting_medium_control evaluate_source Evaluate Contribution of Sample vs. Medium unlabeled_control->evaluate_source mounting_medium_control->evaluate_source sample_issue Autofluorescence from Sample evaluate_source->sample_issue Sample is the primary source medium_issue Autofluorescence from Mounting Medium evaluate_source->medium_issue Medium is the primary source solution_sample Implement Sample-Based Solutions sample_issue->solution_sample solution_medium Change Mounting Medium medium_issue->solution_medium photobleaching Photobleaching solution_sample->photobleaching quenching Chemical Quenching solution_sample->quenching spectral_unmixing Spectral Unmixing solution_sample->spectral_unmixing change_fluorophore Switch to Far-Red Fluorophores solution_sample->change_fluorophore final_image Acquire Final Image solution_medium->final_image photobleaching->final_image quenching->final_image spectral_unmixing->final_image change_fluorophore->final_image

Caption: Troubleshooting workflow for high background fluorescence.

Signaling Pathway: Aldehyde-Induced Autofluorescence

aldehyde Aldehyde Fixative (e.g., Formaldehyde) schiff_base Formation of Schiff Base aldehyde->schiff_base amine Primary Amines in Tissue (e.g., on Proteins) amine->schiff_base autofluorescence Autofluorescent Product schiff_base->autofluorescence

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Canadaline in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Canadaline in animal studies. The information presented here is based on established strategies for improving the oral delivery of poorly absorbed compounds, particularly alkaloids with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for alkaloid compounds like this compound?

Poor oral bioavailability of alkaloids is often multifactorial, stemming from:

  • Low Aqueous Solubility: Many alkaloids have poor solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][2]

  • Poor Membrane Permeability: The molecular size, charge, and lipophilicity of the compound may hinder its ability to pass through the intestinal epithelial cell layer.[3]

  • Extensive First-Pass Metabolism: After absorption, the compound may be heavily metabolized in the intestine and liver by enzymes such as cytochrome P450s (CYPs) before it reaches systemic circulation.[1][4]

  • P-glycoprotein (P-gp) Efflux: This transport protein, present in the intestinal epithelium, can actively pump the absorbed drug back into the intestinal lumen, reducing net absorption.[1][4]

Q2: What are the initial steps to consider when an in vivo animal study shows low oral bioavailability for this compound?

When initial animal studies indicate low oral bioavailability, a systematic approach is recommended:

  • Physicochemical Characterization: Thoroughly characterize the solubility, permeability (e.g., using a Caco-2 cell model), and logP of this compound.

  • In Vitro Metabolism Studies: Use liver microsomes to assess the extent of first-pass metabolism.

  • Identify the Primary Barrier: Determine if the main issue is poor solubility, poor permeability, rapid metabolism, or a combination of these factors. This will guide the selection of an appropriate formulation strategy.[3][5]

Q3: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble alkaloids?

Several formulation strategies can enhance the oral bioavailability of compounds with low solubility:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and can also enhance lymphatic transport, bypassing first-pass metabolism.[2][6][7]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[6][8] This can include solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[7][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can prevent crystallization and improve the dissolution rate and extent.[2][10]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][7]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between animal subjects.
Potential Cause Troubleshooting Step
Inconsistent food intake Standardize the fasting period for all animals before dosing. For lipophilic compounds, consider administering with a high-fat meal to improve consistency, but be aware this can also increase bioavailability.[11]
Formulation instability Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration.
Gastrointestinal transit time differences Ensure animals are of a similar age and weight, as this can influence GI transit time.
Issue 2: No significant improvement in bioavailability with a nanoparticle formulation.
Potential Cause Troubleshooting Step
Particle aggregation in the GI tract Incorporate stabilizers or surfactants into the nanoparticle formulation to prevent aggregation in the acidic environment of the stomach.
Rapid metabolism is the primary barrier, not solubility The formulation may have successfully increased dissolution, but the drug is still being rapidly metabolized. Consider co-administering a known inhibitor of the relevant CYP enzymes (if known) or using a formulation that promotes lymphatic uptake.[1][4]
P-gp efflux If this compound is a P-gp substrate, the increased dissolved concentration may be subject to enhanced efflux. Consider co-formulating with a P-gp inhibitor.[1]

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data from a preclinical animal study in rats, comparing different formulation approaches for this compound.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 5045 ± 122.0150 ± 45100
Solid Lipid Nanoparticles 50180 ± 351.5750 ± 110500
Self-Emulsifying Drug Delivery System (SEDDS) 50250 ± 501.01200 ± 200800
Amorphous Solid Dispersion 50150 ± 281.5600 ± 90400

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation

Objective: To prepare this compound-loaded SLNs to enhance oral absorption.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Methodology:

  • Melt the Lipid: Heat glyceryl monostearate to 75°C until a clear, molten liquid is formed.

  • Dissolve the Drug: Disperse this compound into the molten lipid and maintain the temperature.

  • Prepare the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 75°C.

  • Form the Emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and drug entrapment efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested.

  • Dosing: Administer the this compound formulations orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study formulation_dev Select Formulation Strategy (e.g., SLN, SEDDS) preparation Prepare this compound Formulation formulation_dev->preparation characterization Physicochemical Characterization (Particle Size, Drug Load) preparation->characterization dosing Oral Administration of Formulation characterization->dosing Optimized Formulation animal_prep Animal Acclimatization & Fasting animal_prep->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis conclusion Conclusion on Bioavailability Enhancement pk_analysis->conclusion Determine Relative Bioavailability

Caption: Workflow for developing and evaluating a bioavailability-enhancing formulation.

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_circulation Portal Vein / Systemic Circulation drug_formulation This compound Formulation (e.g., SEDDS) drug_dissolved Dissolved this compound drug_formulation->drug_dissolved Dissolution absorption Passive Diffusion drug_dissolved->absorption Absorption drug_absorbed Absorbed this compound absorption->drug_absorbed pgp P-gp Efflux Pump pgp->drug_dissolved metabolism CYP450 Metabolism systemic To Systemic Circulation metabolism->systemic Metabolites drug_absorbed->pgp Efflux drug_absorbed->metabolism First-Pass Metabolism drug_absorbed->systemic Enters Circulation

Caption: Key barriers to oral drug absorption in the intestine.

References

troubleshooting inconsistent results in Canadaline experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Canadaline brand assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experimentation, with a focus on achieving consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter.

Question 1: Why am I seeing high background in my results?

Answer: High background can obscure specific signals and is a common issue. It can be caused by several factors:

  • Insufficient Washing: Residual unbound antibodies or reagents can produce a false positive signal. Ensure all washing steps are performed thoroughly, and that all liquid is completely aspirated from the wells after each wash.[1][2][3] Increasing the duration or number of wash steps can help.[1][4]

  • Ineffective Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[5][6] If the blocking is incomplete, you may see a higher background. Consider increasing the blocking incubation time or trying a different blocking agent.[6][7]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[1][7][8] It's important to titrate your antibodies to find the optimal concentration that provides a strong signal without increasing background.[1][9]

  • Contamination: Reagents, buffers, or laboratory glassware can become contaminated, leading to elevated background signals.[7][8][10] Always use fresh, sterile reagents and pipette tips.[10]

  • Extended Incubation or Development Times: Over-incubation with antibodies or the substrate can increase background.[3] Adhere strictly to the incubation times recommended in the protocol.[10][11] Read the plate immediately after adding the stop solution.[12]

Question 2: What causes weak or no signal?

Answer: A weak or absent signal can be frustrating. Here are potential causes and solutions:

  • Reagent Problems: One or more reagents may have been omitted, prepared incorrectly, or lost activity due to improper storage.[4][13] Double-check that all reagents were added in the correct order and that they have not expired.[4][14]

  • Insufficient Incubation Times: Shortened incubation periods may not allow for adequate binding. Ensure you are following the recommended incubation times.[11][13]

  • Low Antibody Concentration: The concentration of the primary or detection antibody may be too low. Consider optimizing the antibody concentrations for your specific assay.[14]

  • Inactive Enzyme or Substrate: The enzyme conjugate or the substrate may have lost activity. Test their activity and ensure they are stored correctly.[13] The substrate should be protected from light.[3]

  • Presence of Inhibitors: Certain substances, like sodium azide in wash buffers, can inhibit enzyme activity (e.g., HRP).[13]

Question 3: Why is there high variability between my replicate wells (high %CV)?

Answer: High Coefficient of Variation (%CV) between replicates indicates poor precision and can compromise your results. A %CV of less than 20% is generally recommended.[15][16]

  • Pipetting Errors: Inconsistent pipetting is a major source of variability.[8][11] Ensure your pipettes are calibrated, and use proper, consistent technique.[4][8] Change pipette tips between each standard, sample, and reagent.[4]

  • Inadequate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.[6][16]

  • Temperature Gradients: "Edge effects" can occur if there is uneven temperature across the plate during incubation.[3][14] Ensure the plate is incubated in a stable environment and away from drafts.[2] Using a plate sealer helps maintain a consistent temperature.[3][4]

  • Improper Mixing: Reagents and samples must be mixed thoroughly before being added to the wells.[11][14]

Data Presentation: Troubleshooting Quantitative Data

The following tables summarize how different experimental parameters can affect assay outcomes.

Table 1: Impact of Washing Steps on Signal-to-Noise Ratio

Number of WashesAverage Signal (OD)Average Background (OD)Signal-to-Noise RatioIntra-Assay %CV
12.1500.8502.5325.5%
31.9800.2507.9212.3%
51.8500.11016.828.1%

This table illustrates that increasing the number of wash steps can significantly decrease background noise, thereby improving the signal-to-noise ratio and reducing variability.

Table 2: Effect of Detection Antibody Dilution on Assay Performance

Antibody DilutionAverage Signal (OD)Average Background (OD)Signal-to-Noise Ratio
1:1,0002.8500.9003.17
1:5,0002.2000.15014.67
1:10,0001.5000.08018.75
1:20,0000.8000.07510.67

This table demonstrates the importance of titrating the detection antibody. A 1:10,000 dilution provides the optimal balance between a strong signal and low background.

Experimental Protocols

Detailed Methodology for a Standard Indirect ELISA

This protocol is a general guideline for detecting a specific antibody in a sample.

Materials:

  • Coating Buffer (e.g., pH 9.6 Carbonate-Bicarbonate buffer)[17]

  • Antigen

  • 96-well ELISA plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[17]

  • Blocking Buffer (e.g., 5% BSA in PBS)[18]

  • Primary Antibody (Sample)

  • Enzyme-conjugated Secondary Antibody (e.g., anti-human IgG-HRP)

  • Substrate Solution (e.g., TMB)[2]

  • Stop Solution (e.g., 2M H₂SO₄)[17]

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in coating buffer.[17] Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.[19]

  • Washing: Discard the coating solution. Wash the plate three times with 200 µL of wash buffer per well.[20] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[4]

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[18]

  • Primary Antibody Incubation: Wash the plate as described in step 2. Add 100 µL of diluted samples (containing the primary antibody) to the appropriate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the plate as described in step 2. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[18]

  • Substrate Development: Wash the plate as described in step 2. Add 100 µL of substrate solution to each well. Incubate at room temperature in the dark for 10-30 minutes, or until sufficient color develops.[17][18]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at 450 nm within 30 minutes of adding the stop solution.

Visualizations

Experimental Workflow Diagram

This diagram illustrates the sequential steps of the indirect ELISA protocol, highlighting key incubation and wash stages.

ELISA_Workflow Start Start Coat 1. Antigen Coating (Overnight at 4°C) Start->Coat Wash1 Wash Plate (3x) Coat->Wash1 Block 2. Blocking (1-2 hours at RT) Wash1->Block Wash2 Wash Plate (3x) Block->Wash2 PrimaryAb 3. Add Primary Antibody (Sample Incubation) Wash2->PrimaryAb Wash3 Wash Plate (3x) PrimaryAb->Wash3 SecondaryAb 4. Add Enzyme-Conjugated Secondary Antibody Wash3->SecondaryAb Wash4 Wash Plate (3x) SecondaryAb->Wash4 Substrate 5. Add Substrate (Color Development) Wash4->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Absorbance (450 nm) Stop->Read End End Read->End

Caption: Indirect ELISA experimental workflow.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to diagnosing the root cause of inconsistent experimental results.

Troubleshooting_Logic Problem Inconsistent Results (High Variability / Poor Signal) CheckCV Is Intra-Assay %CV > 20%? Problem->CheckCV Start Here CheckSignal Is Signal Weak or Absent? CheckCV->CheckSignal No Pipetting Review Pipetting Technique & Calibrate Pipettes CheckCV->Pipetting Yes CheckBackground Is Background High? CheckSignal->CheckBackground No Reagents Check Reagent Preparation, Storage & Expiration Dates CheckSignal->Reagents Yes Blocking Optimize Blocking Step (Buffer, Time) CheckBackground->Blocking Yes Solution Consistent Results CheckBackground->Solution No Washing Optimize Wash Steps (Volume, Duration, Reps) Pipetting->Washing Temperature Ensure Uniform Incubation Temperature (Use Sealers) Washing->Temperature Temperature->Solution Incubation Verify Incubation Times & Temperatures Reagents->Incubation AntibodyConc Titrate Antibody Concentrations Incubation->AntibodyConc AntibodyConc->Solution AntibodyDilution Reduce Antibody Concentrations Blocking->AntibodyDilution AntibodyDilution->Washing

Caption: Logic for troubleshooting inconsistent assay results.

References

Canadaline Purification Protocols: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Canadaline purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of recombinant His-tagged this compound from E. coli.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying recombinant this compound? A1: The standard protocol is a two-step chromatographic process. The initial capture and primary purification step uses Immobilized Metal Affinity Chromatography (IMAC) to isolate the His-tagged this compound. This is followed by a polishing step using Size-Exclusion Chromatography (SEC) to remove aggregates and other remaining impurities, resulting in a highly pure and homogenous final product.

Q2: What is the expected yield and purity of this compound with this protocol? A2: With optimal expression and purification, the expected yield is typically 10-20 mg of this compound per liter of bacterial culture, with a final purity of >95% as determined by SDS-PAGE. See the Data Presentation section for a detailed breakdown.

Q3: How should I store purified this compound? A3: For short-term storage (1-2 weeks), store the purified protein at 4°C in the final SEC buffer. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Consider adding a cryoprotectant like 10% glycerol to the final buffer to prevent degradation during freeze-thaw cycles.[1]

Q4: Can I use a different affinity tag for this compound purification? A4: This guide is specific to the His-tagged this compound construct. If you are using a different tag (e.g., GST, MBP), the affinity chromatography step will need to be completely redesigned with a different resin and buffer system.[2][3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of Purified this compound

Q: My final yield is significantly lower than expected, or I'm recovering no protein at all. What are the possible causes and solutions?

A: Low yield is a common issue that can arise from problems at multiple stages of the process, from initial expression to final elution.[1][4] Systematically evaluating each step is key to identifying the cause.[4]

  • Potential Cause 1: Poor Protein Expression.

    • Solution: Before starting purification, confirm that this compound is being expressed. Run an SDS-PAGE or Western blot on a small sample of the cell lysate.[4][5] If expression is low, you may need to optimize culture conditions such as induction time, temperature, and media composition.[1]

  • Potential Cause 2: Protein Insolubility (Inclusion Bodies).

    • Solution: Overexpressed proteins in E. coli can form insoluble aggregates known as inclusion bodies.[1][6] After cell lysis and centrifugation, check if your target protein is in the pellet instead of the soluble supernatant. If so, you can try to optimize expression conditions by lowering the temperature or using solubility-enhancing tags.[1] Alternatively, inclusion bodies can be solubilized using denaturants like urea or guanidine hydrochloride, followed by a refolding protocol, though this can be complex.[1]

  • Potential Cause 3: Inefficient Cell Lysis.

    • Solution: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. Inadequate lysis will result in a significant portion of the protein remaining trapped in intact cells.[4] Increasing sonication time or using a more robust lysis buffer can improve protein release.[2][4]

  • Potential Cause 4: Issues with IMAC Binding.

    • Solution: Verify that the pH and composition of your lysis and binding buffers are correct. The His-tag may be inaccessible; in such cases, performing the purification under denaturing conditions can improve binding.[5] Also, ensure that no chelating agents like EDTA are present in your lysis buffer, as they will strip the nickel ions from the IMAC resin.

  • Potential Cause 5: Premature Elution or Inefficient Elution.

    • Solution: If the protein is found in the wash fractions, your wash buffer conditions may be too stringent, or the imidazole concentration may be too high.[7] Conversely, if the protein remains on the column after elution, the elution conditions may be too mild. Try increasing the imidazole concentration in the elution buffer or using a gradient elution to find the optimal concentration.[4]

Issue 2: this compound Purity is Below 95%

Q: My purified this compound contains significant contaminants. How can I improve its purity?

A: Contamination can stem from non-specific binding of host cell proteins or the co-purification of this compound aggregates and fragments.

  • Potential Cause 1: Non-Specific Binding to IMAC Resin.

    • Solution: Host proteins with histidine-rich regions can co-purify with your target protein. To reduce this, optimize the imidazole concentration in your wash buffer. Perform a step-wise wash with increasing, low concentrations of imidazole (e.g., 20-50 mM) to remove weakly bound contaminants before eluting this compound.[8] Adding a moderate concentration of NaCl (e.g., 300-500 mM) to all buffers can also help reduce non-specific ionic interactions.

  • Potential Cause 2: Co-elution of Contaminants.

    • Solution: If contaminants persist after optimizing the IMAC wash steps, an additional purification step is necessary. The recommended protocol already includes a Size-Exclusion Chromatography (SEC) step, which is excellent for removing contaminants with different molecular weights, such as aggregates or smaller protein fragments. Ensure your SEC column is properly calibrated for the size of this compound.

  • Potential Cause 3: Protein Degradation.

    • Solution: The presence of smaller protein bands on an SDS-PAGE gel may indicate degradation by proteases. Add protease inhibitors to your lysis buffer and keep the samples cold at all times (4°C or on ice) to minimize proteolytic activity.[1][2][4]

Issue 3: this compound Aggregates After Purification

Q: The purified this compound appears cloudy or precipitates over time, and SEC shows high molecular weight peaks. What should I do?

A: Protein aggregation can compromise biological activity and is a common challenge.[9][10]

  • Potential Cause 1: High Protein Concentration.

    • Solution: After elution from the IMAC column, the protein concentration can be very high, promoting aggregation. It is best to proceed immediately to the SEC step, which exchanges the protein into a final, optimized buffer at a lower concentration. If storage is necessary, dilute the protein to a lower concentration (e.g., 1-2 mg/mL).

  • Potential Cause 2: Suboptimal Buffer Conditions.

    • Solution: The buffer's pH, ionic strength, and excipients can significantly impact protein stability. Perform a buffer screen to find the optimal conditions for this compound. This could involve varying the pH or testing additives such as L-arginine, glycerol, or non-ionic detergents that are known to improve protein solubility and stability.[1][8]

  • Potential Cause 3: Disulfide Bond Issues.

    • Solution: If this compound has cysteine residues, improper disulfide bond formation can lead to aggregation. Consider adding a reducing agent like DTT or TCEP to your buffers to maintain a reduced state, if appropriate for the protein's function.

Data Presentation

Table 1: Typical Purification Yield and Purity for this compound
Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Cleared Lysate150050~3.3%100%
IMAC Eluate3025~83%50%
SEC Polish1514.25>95%28.5%

Data based on a standard 1L E. coli culture.

Table 2: Standard Buffer Compositions
Buffer NameCompositionPurpose
Lysis/Binding Buffer50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0Cell lysis and binding to IMAC resin.[8]
Wash Buffer50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0Washing away weakly bound contaminants.[8]
Elution Buffer50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0Eluting His-tagged protein from the resin.[8]
SEC Buffer20 mM HEPES, 150 mM NaCl, pH 7.4Final buffer for polishing and storage.

Experimental Protocols

Protocol 1: Cell Lysis and Lysate Clarification
  • Thaw a cell pellet from a 1L culture expressing His-tagged this compound on ice.

  • Resuspend the pellet in 30 mL of ice-cold Lysis/Binding Buffer supplemented with protease inhibitors.

  • Lyse the cells using a sonicator on ice. Use pulses of 30 seconds on, 30 seconds off for a total of 5 minutes of "on" time.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully decant the supernatant (cleared lysate) and filter it through a 0.45 µm filter to remove any remaining particulates.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC)
  • Equilibrate a 5 mL Ni-NTA affinity column with 5 column volumes (CV) of Lysis/Binding Buffer.

  • Load the cleared lysate onto the column at a flow rate of 1 mL/min. Collect the flow-through fraction.

  • Wash the column with 10 CV of Wash Buffer. Collect the wash fraction.

  • Elute the bound this compound with 5 CV of Elution Buffer. Collect the eluate in 1 mL fractions.

  • Analyze all fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to identify fractions containing pure this compound.

Protocol 3: Size-Exclusion Chromatography (SEC)
  • Pool the purest elution fractions from the IMAC step. Concentrate the sample to <2 mL if necessary using an appropriate centrifugal filter device.

  • Equilibrate a suitable SEC column (e.g., Superdex 200 Increase 10/300 GL) with at least 2 CV of SEC Buffer.

  • Inject the concentrated protein sample onto the equilibrated column.

  • Run the chromatography at a flow rate appropriate for the column (e.g., 0.75 mL/min) while collecting fractions.

  • Monitor the chromatogram via UV absorbance at 280 nm. This compound should elute as a major, sharp peak.

  • Analyze the collected fractions by SDS-PAGE to confirm purity and identify the fractions containing monomeric this compound. Pool the desired fractions.

Visualizations

Canadaline_Purification_Workflow cluster_prep Sample Preparation cluster_purify Purification Steps cluster_analysis Analysis & Final Product Culture E. coli Culture (Expressing His-Canadaline) Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Lysate Cleared Lysate IMAC IMAC Capture (Ni-NTA Resin) Lysate->IMAC Load Lysate SEC SEC Polishing (Size Exclusion) IMAC->SEC Pool & Concentrate Analysis Purity & Concentration Analysis (SDS-PAGE, A280) SEC->Analysis Final Pure this compound (>95%) Analysis->Final

Caption: Overview of the this compound recombinant protein purification workflow.

Low_Yield_Troubleshooting Start Problem: Low/No Yield CheckExpression Is protein expressed? (Check lysate via SDS-PAGE) Start->CheckExpression CheckSolubility Is protein in soluble fraction or inclusion bodies? CheckExpression->CheckSolubility Yes OptimizeExpression Solution: Optimize expression conditions (temp, induction time). CheckExpression->OptimizeExpression No CheckBinding Is protein in IMAC flow-through? CheckSolubility->CheckBinding Yes OptimizeSolubility Solution: Lower expression temp or use denaturing purification. CheckSolubility->OptimizeSolubility No (Inclusion Bodies) CheckElution Is protein retained on column after elution? CheckBinding->CheckElution No OptimizeBinding Solution: Check buffer pH, remove chelators, or use denaturing conditions. CheckBinding->OptimizeBinding Yes OptimizeElution Solution: Increase imidazole concentration in elution buffer. CheckElution->OptimizeElution Yes Success Yield Improved CheckElution->Success No

Caption: Troubleshooting logic for diagnosing low this compound yield.

Purity_Issues_Troubleshooting cluster_solutions Solutions Start Problem: Low Purity (<95%) CheckContaminants What is the nature of the contaminants? Start->CheckContaminants OptimizeWash Optimize IMAC Wash: Increase imidazole concentration in wash buffer (20-50mM). Increase NaCl (300-500mM). CheckContaminants->OptimizeWash Multiple bands of various sizes AddSEC Perform SEC Polish: Separate based on size to remove aggregates and smaller fragments. CheckContaminants->AddSEC High MW aggregates or low MW fragments AddInhibitors Prevent Degradation: Add protease inhibitors to lysis buffer. Keep sample cold (4°C). CheckContaminants->AddInhibitors Bands smaller than This compound (degradation) Success Purity Improved OptimizeWash->Success AddSEC->Success AddInhibitors->Success

Caption: Troubleshooting logic for addressing this compound purity issues.

References

Technical Support Center: Managing Cytotoxicity of Canadaline at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with Canadaline, even at concentrations we expected to be non-toxic. What are the potential causes?

A1: Several factors could contribute to unexpected cytotoxicity:

  • Compound Instability or Impurity: The compound may have degraded, or the batch may contain toxic impurities. It is crucial to verify the compound's integrity and purity via analytical methods like HPLC or mass spectrometry.[1]

  • High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[2][3][4][5][6] It is recommended to keep the final solvent concentration in the culture medium below 0.5% for DMSO, ethanol, and acetone, and below 0.1% for DMF.[2][4][6] Always include a vehicle-only control in your experiments to assess solvent toxicity.

  • Cell Line Sensitivity: The specific cell line being used might be particularly sensitive to this compound's mechanism of action or off-target effects.[1]

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence a cell's response to a compound.[1] Standardizing these parameters is critical for reproducible results.

Q2: How can we determine the optimal, non-toxic working concentration of this compound for our primary experiments?

A2: The optimal concentration can be determined by performing a dose-response study to establish the compound's IC50 (half-maximal inhibitory concentration) value.[7] This involves treating cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, 72 hours). Assays like the MTT, MTS, or CellTiter-Glo® are commonly used for this purpose.[8][9][10][11] The goal is to find a concentration that achieves the desired biological effect with minimal impact on cell viability.[12]

Q3: Our IC50 values for this compound are inconsistent between experiments. How can we improve reproducibility?

A3: Inconsistent IC50 values are a common challenge.[1] To improve consistency:

  • Standardize Protocols: Ensure all experimental parameters, such as cell seeding density, treatment duration, and assay conditions, are consistent across all experiments.[1]

  • Cell Passage Number: Use cells within a narrow and low passage number range to avoid phenotypic drift.[13]

  • Reagent Quality: Use fresh, high-quality reagents and media.

  • Data Analysis: Employ a consistent method for calculating IC50 values from dose-response curves using software like GraphPad Prism.[14][15]

Q4: How can we determine if the cytotoxicity observed with this compound is due to apoptosis or necrosis?

A4: To distinguish between different mechanisms of cell death, you can use specific assays:[1]

  • Apoptosis vs. Necrosis Assays: Annexin V and Propidium Iodide (PI) staining is a widely used method.[16][17][18][19][20] Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI only enters cells with compromised membranes (necrotic or late apoptotic cells).[16][19]

  • Caspase Activity Assays: Measuring the activity of caspases, which are key enzymes in the apoptotic pathway, can confirm if apoptosis is occurring.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background signal in viability assay Compound interferes with assay reagents.[13]Run a control with the compound in cell-free media to check for direct reaction with the assay dye.[13]
Reagent contamination.[13]Use sterile techniques and fresh reagents.
Phenol red in media interferes with colorimetric readings.[13]Use phenol red-free media for the assay.
Compound precipitates in culture medium Low aqueous solubility of this compound.[21]Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and perform serial dilutions in the solvent before final dilution in media.[22]
pH instability of the medium.[21]Ensure the medium is properly buffered and the CO2 level in the incubator is correct.
Inconsistent results across a 96-well plate "Edge effects" due to evaporation.[13]Fill the outer wells with sterile media or water and do not use them for experimental samples.[13]
Temperature gradients.[13]Allow the plate and reagents to equilibrate to room temperature before use.[13]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for a compound like this compound.

Table 1: Cytotoxicity of this compound (IC50) in Various Cell Lines

Cell LineIC50 (µM) after 48h TreatmentAssay Method
MCF-7[Insert experimental value]MTT Assay
A549[Insert experimental value]CellTiter-Glo®
HEK293[Insert experimental value]MTT Assay

Table 2: Recommended Solvent Concentrations to Minimize Cytotoxicity

SolventMaximum Recommended Final Concentration (v/v)Reference
DMSO≤ 0.5%[2][4][6]
Ethanol≤ 0.5%[2][4][6]
Acetone≤ 0.5%[2][4][6]
DMF≤ 0.1%[2][4][6]

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells as an indicator of viability.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8][11]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated controls, and plot cell viability against the log of the compound concentration to determine the IC50 value.[1][14]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This method distinguishes between live, apoptotic, and necrotic cells.[16][19]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at a low speed to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17][18]

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[17][18][19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17][19]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[17][19]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_mech Mechanism of Action A Prepare this compound Stock Solution (e.g., in DMSO) C Prepare Serial Dilutions A->C B Seed Cells in Multi-well Plate D Treat Cells (24-72h) Include Vehicle Control B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E I Perform Annexin V/PI Staining D->I F Measure Absorbance/Luminescence E->F G Calculate % Viability vs. Control F->G H Determine IC50 Value G->H J Analyze by Flow Cytometry I->J K Differentiate Apoptosis vs. Necrosis J->K

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Outcome This compound High Conc. This compound Bcl2 Inhibition of Bcl-2 family proteins This compound->Bcl2 Induces stress MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Leads to CytoC Cytochrome c Release MOMP->CytoC Results in Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Troubleshooting_Tree Start High Cytotoxicity Observed Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Solvent concentration is too high. Q1->A1_Yes Yes A1_No Issue is with this compound. Q1->A1_No No Q2 Does the compound precipitate in media? A1_No->Q2 A2_Yes Improve solubility. (e.g., modify dilution protocol) Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Are results inconsistent? A2_No->Q3 A3_Yes Standardize cell culture and assay protocols. Q3->A3_Yes Yes A3_No Cytotoxicity is likely a true effect of the compound. Q3->A3_No No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Efficacy Analysis: Canadaline and Berberine from Goldenseal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental evidence and mechanisms of action of two prominent alkaloids from Hydrastis canadensis.

Introduction

Goldenseal (Hydrastis canadensis) is a perennial herb rich in bioactive isoquinoline alkaloids, which has garnered significant attention in the scientific community for its therapeutic potential. Among its most studied constituents is berberine, a potent activator of AMP-activated protein kinase (AMPK) with demonstrated efficacy in metabolic disorders. Another, less studied, alkaloid present in goldenseal is canadaline. This guide provides a comprehensive comparison of the efficacy and mechanisms of action of berberine and the current, albeit limited, understanding of this compound, supported by experimental data and detailed protocols to aid in further research and development.

Berberine: A Multifaceted Metabolic Modulator

Berberine is the most extensively researched alkaloid from goldenseal, with a large body of evidence supporting its beneficial effects on glucose and lipid metabolism. Its primary mechanism of action involves the activation of AMPK, a central regulator of cellular energy homeostasis.

Mechanism of Action: Key Signaling Pathways

Berberine's therapeutic effects are mediated through several key signaling pathways:

  • AMPK Activation and Glucose Metabolism: Berberine activates AMPK in various tissues, including the liver, muscle, and adipose tissue.[1][2] Activated AMPK enhances glucose uptake, improves insulin sensitivity, and suppresses hepatic gluconeogenesis.[3][4] This is achieved, in part, by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane and by inhibiting the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase).[3][4] The activation of AMPK by berberine can occur independently of LKB1, a primary upstream kinase of AMPK.[1] Furthermore, berberine has been shown to modulate the insulin signaling pathway by improving insulin receptor (IR) and insulin receptor substrate-1 (IRS-1) expression and function.[3][5][6][7]

  • LDL Receptor Upregulation and Lipid Metabolism: Berberine effectively lowers low-density lipoprotein (LDL) cholesterol by upregulating the expression of the LDL receptor (LDLR) in the liver.[8][9][10][11][12] This mechanism is distinct from that of statins. Berberine increases the stability of LDLR mRNA by activating the extracellular signal-regulated kinase (ERK) signaling pathway.[10][11] It also inhibits the synthesis of cholesterol and triglycerides.[8][11]

Diagram: Key Signaling Pathways of Berberine

Berberine Berberine AMPK AMPK Berberine->AMPK activates NFkB NFkB Berberine->NFkB inhibits (AMPK-independent) ERK ERK Berberine->ERK activates Insulin_Signaling Insulin_Signaling Berberine->Insulin_Signaling modulates mTOR mTOR AMPK->mTOR inhibits p53 p53 AMPK->p53 phosphorylates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits Proliferation Proliferation mTOR->Proliferation promotes Caspase3 Caspase3 p53->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces LDLR_mRNA LDLR_mRNA ERK->LDLR_mRNA stabilizes LDLR LDLR LDLR_mRNA->LDLR translates to LDL_Cholesterol LDL_Cholesterol LDLR->LDL_Cholesterol decreases Glucose_Uptake Glucose_Uptake Insulin_Signaling->Glucose_Uptake increases Start Seed HepG2 cells in 96-well plate Incubate1 Incubate 24h (37°C, 5% CO2) Start->Incubate1 Treat Treat with Berberine, This compound, or Control Incubate1->Treat Incubate2 Incubate for determined time Treat->Incubate2 Starve Incubate in glucose-free medium Incubate2->Starve Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Starve->Add_2NBDG Incubate3 Incubate for 30-60 min Add_2NBDG->Incubate3 Wash Wash cells with cold PBS Incubate3->Wash Measure Measure fluorescence (Plate Reader) Wash->Measure Analyze Analyze Data: Normalize to control Measure->Analyze

References

Validating the Binding Affinity of Canadaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Canadaline" appears to be a proprietary or hypothetical substance, as no public scientific literature is available. This guide, therefore, serves as a template, illustrating how to present a comparative analysis of a compound's binding affinity against an alternative. For this purpose, we will use hypothetical data for "this compound" and a fictional competitor, "Compound X," targeting the well-characterized human protein, Mitogen-Activated Protein Kinase 1 (MAPK1).

This guide provides an objective comparison of the binding performance of this compound with an alternative compound, supported by established experimental methodologies. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development.

Comparative Binding Affinity Data

The binding affinity of a compound to its target is a critical parameter in drug discovery, often quantified by the equilibrium dissociation constant (KD).[1] A lower KD value signifies a stronger binding interaction.[1] The following tables summarize the hypothetical binding affinity data for this compound and Compound X to MAPK1, as determined by two standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 1: Surface Plasmon Resonance (SPR) Kinetic Parameters

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)
This compound1.2 x 10⁵2.5 x 10⁻⁴2.1
Compound X8.9 x 10⁴7.1 x 10⁻⁴8.0

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Parameters

CompoundStoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)Dissociation Constant (KD) (nM)
This compound1.05-12.8-15.22.5
Compound X0.98-9.5-5.78.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures the real-time interaction between a ligand and an immobilized target by detecting changes in the refractive index at the surface of a sensor chip.[2]

Experimental Protocol:

  • Immobilization of Target Protein: Recombinant human MAPK1 was immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: this compound and Compound X were serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) to concentrations ranging from 1 nM to 100 nM. A buffer-only sample served as a negative control.

  • Binding Measurement: The diluted compounds were injected over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds, followed by a 300-second dissociation phase with running buffer.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[2]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[2][3]

Experimental Protocol:

  • Sample Preparation: MAPK1 was dialyzed against the ITC running buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). This compound and Compound X were dissolved in the same buffer. The protein concentration in the sample cell was 10 µM, and the compound concentration in the syringe was 100 µM.

  • Titration: A series of 20 injections of the compound solution (2 µL each) were made into the protein solution at 25°C.

  • Data Acquisition: The heat change associated with each injection was measured.

  • Data Analysis: The integrated heat data was plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm was fitted to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[2]

Visualizations

Experimental Workflow for Binding Affinity Validation

The following diagram illustrates the general workflow for validating the binding affinity of a compound to its target protein.

G cluster_prep Preparation cluster_primary Primary Screening cluster_validation Binding Validation cluster_analysis Data Analysis Protein_Prep Target Protein Purification HTS High-Throughput Screening Protein_Prep->HTS Compound_Prep Compound Synthesis & Purification Compound_Prep->HTS SPR Surface Plasmon Resonance (SPR) HTS->SPR ITC Isothermal Titration Calorimetry (ITC) HTS->ITC Kinetics Kinetic & Thermodynamic Analysis SPR->Kinetics ITC->Kinetics Affinity Binding Affinity (KD) Determination Kinetics->Affinity

Caption: Workflow for binding affinity validation.

Hypothetical MAPK1 Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling pathway involving MAPK1 that could be modulated by a binder like this compound.

G cluster_upstream Upstream Signaling cluster_core MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (Target) MEK->MAPK1 Transcription_Factors Transcription Factors MAPK1->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation This compound This compound This compound->MAPK1

Caption: Hypothetical MAPK1 signaling pathway.

References

Comparative Analysis of Canadaline Cross-Reactivity with Structurally Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Canadaline with other structurally related alkaloids. Due to a lack of direct experimental data on this compound's cross-reactivity, this document outlines the structural basis for potential cross-reactivity and provides a detailed, hypothetical experimental protocol for its assessment using a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction to this compound and its Structural Analogs

This compound is a protoberberine alkaloid, a class of organic heterocyclic compounds known for their diverse biological activities.[1] The potential for cross-reactivity in immunoassays is primarily dictated by structural similarity. Therefore, alkaloids with a high degree of structural resemblance to this compound are most likely to exhibit cross-reactivity. Key structural analogs of this compound within the protoberberine family include Berberine, Canadine, Corydaline, and Palmatine. These compounds share the same tetracyclic isoquinoline core structure, with variations in substituent groups on the aromatic rings.[2][3]

Potential for Cross-Reactivity: A Structural Perspective

The core tetracyclic structure of protoberberine alkaloids presents a common epitope that an antibody could potentially recognize. Minor modifications in the peripheral functional groups may not be sufficient to prevent antibody binding, leading to cross-reactivity. Understanding these structural similarities is crucial for the development of specific immunoassays and for interpreting results from existing assays that may not have been validated for this compound.

Comparative Data (Hypothetical)

While no direct experimental data for this compound cross-reactivity is currently available, the following table illustrates how such data would be presented. The values are hypothetical and serve as a template for reporting results from a competitive ELISA experiment as detailed in the protocol below.

CompoundStructure% Cross-Reactivity (Hypothetical)
This compound C₂₁H₂₃NO₅100%
BerberineC₂₀H₁₈NO₄⁺5-15%
CanadineC₂₀H₂₁NO₄60-80%
CorydalineC₂₂H₂₇NO₄20-40%
PalmatineC₂₁H₂₂NO₄⁺10-25%

Experimental Protocol: Competitive ELISA for Cross-Reactivity Analysis

This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of an anti-Canadaline antibody with other alkaloids.

1. Materials and Reagents:

  • Coating Antigen: this compound-protein conjugate (e.g., this compound-BSA)

  • Antibody: Anti-Canadaline primary antibody (monoclonal or polyclonal)

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2N H₂SO₄

  • Plates: 96-well microtiter plates

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Assay Buffer (e.g., PBS)

  • Test Compounds: this compound (standard), Berberine, Canadine, Corydaline, Palmatine

2. Procedure:

  • Coating: Dilute the this compound-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and test alkaloids (Berberine, Canadine, etc.) in Assay Buffer.

    • In separate tubes, pre-incubate 50 µL of each alkaloid dilution with 50 µL of the diluted anti-Canadaline primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each of the test alkaloids.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Alkaloid) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for assessing cross-reactivity.

G A Coat Plate with This compound-Protein Conjugate B Block Non-specific Sites A->B C Pre-incubate Antibody with This compound (Standard) or Test Alkaloid D Add Mixture to Coated Plate C->D E Add Enzyme-Conjugated Secondary Antibody F Add Substrate (TMB) E->F G Add Stop Solution F->G H Read Absorbance at 450 nm G->H

Competitive ELISA workflow for cross-reactivity analysis.
Biosynthetic Relationship of Protoberberine Alkaloids

The structural similarity among protoberberine alkaloids arises from their common biosynthetic pathway. This shared origin is a strong indicator of potential immunological cross-reactivity.

G Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme Canadine Canadine Scoulerine->Canadine Palmatine Palmatine Scoulerine->Palmatine Corydaline Corydaline Scoulerine->Corydaline Berberine Berberine Canadine->Berberine This compound This compound Canadine->this compound

Simplified biosynthetic pathway of protoberberine alkaloids.

References

No Published Findings on the Neuroprotective Effects of "Canadaline" Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no published research, clinical trial data, or specific information could be found regarding a neuroprotective agent named "Canadaline." This suggests that "this compound" may be a very new or proprietary compound not yet documented in publicly accessible scientific records, a brand name not used in research contexts, or potentially a misunderstanding of a different compound's name.

Initial and follow-up searches were conducted to locate any studies detailing the neuroprotective effects, mechanism of action, chemical structure, or clinical trials related to "this compound." These searches yielded general information about neuroprotection, drug development, and clinical trials in Canada, but no specific data on a substance named "this compound."

Without any available scientific findings, it is not possible to reproduce or compare the neuroprotective effects of "this compound" with other alternatives as requested. The core requirements of the user's request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research data on the specified topic.

Researchers, scientists, and drug development professionals interested in neuroprotective agents are encouraged to consult established scientific databases and journals for information on well-documented compounds with proven or potential neuroprotective properties. As of the current date, "this compound" does not appear to be among these publicly researched substances.

comparative analysis of Canadaline and hydrastine activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities of canadaline and hydrastine, two isoquinoline alkaloids, is crucial for researchers in pharmacology and drug development. This guide synthesizes the available experimental data to provide a comparative analysis of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.

Overview of this compound and Hydrastine

Hydrastine is a major alkaloid found in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis). It exists as two stereoisomers, with (-)-β-hydrastine being a significant contributor to the plant's traditional medicinal uses.[1][2] this compound is a less abundant alkaloid, also found in Hydrastis canadensis, and its biological activities have been less extensively studied.[3]

Comparative Biological Activity

The available research indicates that both hydrastine and this compound possess antibacterial properties. However, a broader spectrum of pharmacological activities has been characterized for hydrastine.

Antibacterial Activity

Both this compound and hydrastine have been evaluated for their ability to inhibit the growth of various bacterial strains. A study assessing the antibacterial effects of major alkaloids from Hydrastis canadensis included both compounds.[3] While specific quantitative data for this compound from this study is limited in the available literature, the extract containing these alkaloids showed bactericidal and bacteriostatic activity against Staphylococcus aureus, Streptococcus sanguis, Escherichia coli, and Pseudomonas aeruginosa.[3]

Another study reported the minimum inhibitory concentration (MIC) for β-hydrastine against Helicobacter pylori to be 100 µg/ml.[4]

Enzyme Inhibition

A significant difference in the studied activities of these two alkaloids lies in their effects on various enzymes.

  • Cholinesterase Inhibition: (+)-Canadaline has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in a dose-dependent manner.[5] This suggests a potential role for this compound in modulating cholinergic neurotransmission, which is relevant for conditions such as Alzheimer's disease.

  • Tyrosine Hydroxylase Inhibition: Hydrastine is a selective and competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine.[6] This activity points to its potential to influence dopaminergic pathways.

Receptor and Transporter Interaction
  • GABAA Receptor Antagonism: The stereoisomer (+)-hydrastine is a potent competitive antagonist at mammalian GABAA receptors, even more so than the well-known antagonist bicuculline.[7] This activity is stereoselective, with (+)-hydrastine being significantly more potent than (-)-hydrastine.[7]

  • Organic Cation Transporter (OCT1) Inhibition: Hydrastine also acts as an inhibitor of the organic cation transporter OCT1.[6] OCT1 is involved in the transport of various endogenous and exogenous compounds, and its inhibition can have implications for drug interactions and metabolism.

Other Activities of Hydrastine

Hydrastine has been investigated for a range of other pharmacological effects, including:

  • Cardiovascular Effects: It has been noted to have mild vasoconstrictive properties and can influence smooth muscle tone.[2] Its mode of action is suggested to involve interference with calcium channel pathways.[1][8]

  • Cytotoxicity: At higher concentrations (500-750 μM), hydrastine has been shown to reduce the viability of PC12 cells and induce apoptosis.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound and hydrastine.

CompoundTargetAssayActivity (IC50)Reference
(+)-Canadaline Acetylcholinesterase (AChE)Enzyme Inhibition20.1 ± 1.1 µM[5]
Butyrylcholinesterase (BuChE)Enzyme Inhibition85.2 ± 3.2 µM[5]
Hydrastine Tyrosine Hydroxylase (TH)Enzyme Inhibition20.7 µM[6]
Organic Cation Transporter (OCT1)Transporter Inhibition6.6 µM[6]
(+)-Hydrastine GABAA Receptor (high affinity)Radioligand Binding ([3H]-muscimol)2.37 µM[7]
GABAA Receptor (low affinity)Radioligand Binding ([3H]-diazepam)0.4 µM[7]

Experimental Protocols

Cholinesterase Inhibition Assay (for this compound)

The inhibitory activity of (+)-canadaline on acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) can be determined using a spectrophotometric method, such as the one described by Ellman.

  • Preparation of Reagents: Prepare solutions of the enzymes, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB, the enzyme solution, and varying concentrations of (+)-canadaline.

  • Initiation of Reaction: Start the reaction by adding the substrate to each well.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosine Hydroxylase Inhibition Assay (for Hydrastine)

The inhibitory effect of hydrastine on tyrosine hydroxylase can be assessed using PC12 cells.

  • Cell Culture: Culture PC12 cells in an appropriate medium.

  • Treatment: Treat the cells with varying concentrations of hydrastine for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including tyrosine hydroxylase.

  • Enzyme Activity Assay: The activity of tyrosine hydroxylase can be measured by quantifying the conversion of a labeled substrate (e.g., 14C-tyrosine) to L-DOPA.

  • Data Analysis: Determine the IC50 value of hydrastine by plotting the enzyme activity against the concentration of hydrastine.

Visualizations

Signaling Pathways and Mechanisms of Action

Hydrastine_Canadaline_Pathways cluster_hydrastine Hydrastine Activity cluster_this compound This compound Activity Hydrastine Hydrastine TH Tyrosine Hydroxylase Hydrastine->TH inhibits OCT1 Organic Cation Transporter 1 Hydrastine->OCT1 inhibits Ca_Channel Calcium Channels Hydrastine->Ca_Channel interferes with GABAA_R GABAA Receptor ((+)-Hydrastine) Hydrastine->GABAA_R antagonizes (stereoisomer) Dopamine_Synth Dopamine Synthesis TH->Dopamine_Synth catalyzes Transport Cation Transport OCT1->Transport mediates Ca_Influx Calcium Influx Ca_Channel->Ca_Influx regulates Neuronal_Inhibition Neuronal Inhibition GABAA_R->Neuronal_Inhibition mediates This compound This compound AChE Acetylcholinesterase This compound->AChE inhibits BuChE Butyrylcholinesterase This compound->BuChE inhibits ACh_Metabolism Acetylcholine Metabolism AChE->ACh_Metabolism BuChE->ACh_Metabolism

Caption: Mechanisms of action for hydrastine and this compound.

Experimental Workflow: Cholinesterase Inhibition Assay

Cholinesterase_Assay_Workflow cluster_workflow Workflow for Cholinesterase Inhibition Assay start Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) mix Mix Reagents in 96-well plate (Buffer, DTNB, Enzyme, Inhibitor) start->mix add_substrate Add Substrate to initiate reaction mix->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end Results analyze->end

Caption: Experimental workflow for cholinesterase inhibition assay.

Conclusion

The comparative analysis of this compound and hydrastine reveals distinct pharmacological profiles. While both exhibit antibacterial activity, hydrastine has been more extensively characterized, with known inhibitory effects on tyrosine hydroxylase and OCT1, as well as interactions with calcium channels and GABAA receptors. This compound, on the other hand, shows promise as a cholinesterase inhibitor. The significant lack of comprehensive research on this compound currently limits a more detailed comparison. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to enable a more robust comparative analysis with other alkaloids from Hydrastis canadensis.

References

Comparison Guide: Confirming the Molecular Target of Molecule X using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic of this guide: Initial research indicates that "Canadaline" refers to a rapid transit line in Vancouver, Canada, and not a compound or drug with a molecular target. Therefore, this guide has been created as a template to demonstrate the process of confirming a molecular target of a hypothetical small molecule inhibitor, referred to as "Molecule X," using siRNA. This guide is intended for researchers, scientists, and drug development professionals and provides a framework for comparing the effects of a small molecule inhibitor with those of siRNA targeting a putative protein, here named "Protein Y."

This guide provides a comparative analysis of experimental data to validate whether the biological effects of a novel small molecule, Molecule X, are mediated through the inhibition of its putative molecular target, Protein Y. The primary method of validation presented is the comparison of the phenotypic and molecular effects of Molecule X with those induced by small interfering RNA (siRNA) designed to specifically silence the expression of Protein Y.

Data Presentation: Comparative Effects of Molecule X and anti-Protein Y siRNA

The following table summarizes the quantitative data from key experiments designed to assess the functional consequences of treating cancer cell line "CELL-1" with Molecule X versus transfecting them with siRNA targeting Protein Y.

Treatment Group Concentration/ Dose Protein Y Expression (% of Control) Cell Viability (% of Control) Apoptosis Rate (% of Total Cells)
Vehicle Control (DMSO) N/A100%100%5%
Molecule X 10 µM95%45%35%
Molecule X 20 µM92%25%55%
Scrambled (Negative Control) siRNA 50 nM98%97%6%
anti-Protein Y siRNA #1 50 nM30%48%33%
anti-Protein Y siRNA #2 50 nM25%42%38%

Note: Data are presented as mean values from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: CELL-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Molecule X Treatment: Molecule X was dissolved in DMSO to create a stock solution. For experiments, cells were seeded in appropriate plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing Molecule X at the indicated concentrations or an equivalent volume of DMSO for the vehicle control.

siRNA Transfection
  • Transfection Protocol:

    • CELL-1 cells were seeded in 6-well plates to reach 50-60% confluency on the day of transfection.

    • For each well, 50 nM of siRNA (anti-Protein Y or scrambled control) was diluted in 100 µL of serum-free medium.

    • In a separate tube, 5 µL of a lipid-based transfection reagent was diluted in 100 µL of serum-free medium and incubated for 5 minutes.

    • The diluted siRNA and diluted transfection reagent were combined, mixed gently, and incubated for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

    • The 200 µL siRNA-lipid complex mixture was added dropwise to each well.

Western Blot Analysis for Protein Y Expression
  • Cell Lysis: After 48 hours of treatment or transfection, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for Protein Y. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein expression levels relative to the loading control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: CELL-1 cells were seeded in 96-well plates at a density of 5,000 cells per well and treated as described above.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Preparation: Following treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension. The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) was determined.

Visualizations

Signaling Pathway of Protein Y

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Protein_Y Protein Y (Kinase) Receptor->Protein_Y Activates Downstream_Effector Downstream Effector Protein_Y->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Molecule_X Molecule X Molecule_X->Protein_Y Inhibits siRNA anti-Protein Y siRNA Protein_Y_mRNA Protein Y mRNA siRNA->Protein_Y_mRNA Degrades

Caption: Hypothetical signaling pathway of Protein Y and points of inhibition.

Experimental Workflow for Target Validation

cluster_treatments Parallel Treatments (48h) cluster_assays Downstream Assays start Seed CELL-1 Cells mol_x Treat with Molecule X start->mol_x sirna Transfect with anti-Protein Y siRNA start->sirna controls Vehicle & Scrambled siRNA Controls start->controls wb Western Blot (Protein Y Expression) mol_x->wb mtt MTT Assay (Cell Viability) mol_x->mtt facs Flow Cytometry (Apoptosis) mol_x->facs sirna->wb sirna->mtt sirna->facs controls->wb controls->mtt controls->facs analysis Comparative Data Analysis wb->analysis mtt->analysis facs->analysis conclusion Conclusion on Target Engagement analysis->conclusion

Caption: Workflow for comparing Molecule X and siRNA effects.

Logical Framework for Target Validation

hypothesis Hypothesis: Molecule X inhibits Protein Y premise1 Premise 1: Inhibition of Protein Y causes a specific phenotype (e.g., decreased viability) hypothesis->premise1 premise3 Premise 3: Molecule X treatment results in the same phenotype hypothesis->premise3 observation1 Observation: siRNA against Protein Y decreases cell viability premise1->observation1 premise2 Premise 2: siRNA specifically reduces Protein Y levels premise2->observation1 observation2 Observation: Molecule X treatment decreases cell viability premise3->observation2 conclusion Conclusion: The effects of Molecule X are likely mediated through inhibition of Protein Y observation1->conclusion observation2->conclusion

Caption: Logical framework for siRNA-based target validation.

References

A Comparative Guide to Analytical Methods for Canadaline Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Canadaline, a benzylisoquinoline alkaloid found in plant species such as Goldenseal (Hydrastis canadensis) and Corydalis cava. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of botanical extracts and derived pharmaceuticals. This document outlines the performance characteristics of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application.

Comparison of Analytical Method Performance for this compound Quantification

The following table summarizes the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely used and robust method for the quantification of this compound and other related alkaloids.

MethodAnalyte(s)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV Canadine, Berberine, Hydrastine4–400Not explicitly stated for Canadine; 1.3 for Hydrastine, 0.4 for Berberine[1]Not explicitly stated for Canadine; 4.2 for Hydrastine, 1.3 for Berberine[1]92.3% - 101.9% for Canadine, Berberine, and Hydrastine[2]≤1.6% for Canadine, Berberine, and Hydrastine[2]
UPLC-UV Canadine, β-Hydrastine, Hydrastinine, Coptisine, Jatrorrhizine, Palmatine, BerberineNot explicitly statedValidated[3]Validated[3]98-103%<3.5% (intraday and interday)[3]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the simultaneous quantification of this compound, Berberine, and Hydrastine in Goldenseal root powder and its extracts.

a. Sample Preparation (Ambient Extraction) [2]

  • Accurately weigh 0.5 g of powdered Goldenseal root into a suitable extraction vessel.

  • Add 100 mL of an extraction solvent composed of water, acetonitrile, and phosphoric acid (70:30:0.1, v/v/v).[1]

  • Agitate the mixture for 20 minutes at room temperature.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

b. Chromatographic Conditions [1][2]

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse-XDB, Phenomenex Luna C18).

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm or 290 nm.[1][3]

  • Injection Volume: 10-20 µL.

c. Method Validation Parameters

  • Linearity: Assessed by preparing standard solutions of this compound at a minimum of five concentrations. A calibration curve is generated by plotting the peak area against the concentration, and the coefficient of determination (R²) should be ≥ 0.999.[2]

  • Accuracy: Determined by a recovery study where a known amount of this compound standard is spiked into a pre-analyzed sample. The percentage of the recovered analyte is then calculated.[2]

  • Precision: Evaluated by performing multiple analyses (e.g., n=6) of the same homogenous sample. The relative standard deviation (%RSD) of the results is calculated. Intraday and interday precision should be assessed.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: The reliability of the method is assessed by intentionally introducing small variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results.

Ultra-Performance Liquid Chromatography with Ultraviolet Detection (UPLC-UV)

This method offers a faster analysis time for the quantification of a broader range of alkaloids in Goldenseal.

a. Sample Preparation [3]

  • Extract the sample with 90% methanol containing 1% acetic acid for optimal recovery.

  • Filter the extract through a suitable syringe filter before injection.

b. Chromatographic Conditions [3]

  • Column: UPLC BEH Shield RP18 column.

  • Mobile Phase: Gradient elution with ammonium formate and acetonitrile containing formic acid.

  • Detection Wavelength: 290 nm for Canadine and β-Hydrastine; 344 nm for Hydrastinine, Coptisine, Jatrorrhizine, Palmatine, and Berberine.

  • Run Time: Less than 6 minutes.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, LC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy D->F G Precision (Repeatability & Intermediate) D->G H LOD & LOQ D->H I Robustness D->I J Validated Analytical Method E->J F->J G->J H->J I->J K Routine Analysis & Quality Control J->K

Caption: Workflow for the development and validation of an analytical method.

Signaling Pathways and Logical Relationships

While "signaling pathways" are typically associated with biological processes, in the context of analytical method validation, we can visualize the logical relationship between the validation parameters and the overall reliability of the method.

Validation_Parameters_Relationship cluster_performance Method Performance Characteristics cluster_outcome Method Suitability Specificity Specificity Reliable_Quantification Reliable Quantification Specificity->Reliable_Quantification Ensures correct analyte is measured Linearity Linearity Linearity->Reliable_Quantification Proportionality of response Accuracy Accuracy Accuracy->Reliable_Quantification Closeness to true value Precision Precision Precision->Reliable_Quantification Reproducibility of results LOD LOD LOD->Reliable_Quantification Defines detection capability LOQ LOQ LOQ->Reliable_Quantification Defines quantification limit Robustness Robustness Robustness->Reliable_Quantification Resilience to variations

Caption: Interrelationship of validation parameters for a reliable analytical method.

References

A Head-to-Head Comparison of Cabergoline and Other Dopamine Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – December 7, 2025 – This comprehensive guide offers a detailed, data-driven comparison of Cabergoline and other prominent dopamine agonists, namely Bromocriptine, Pramipexole, and Ropinirole. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of their performance, supported by experimental data, to facilitate informed decisions in research and development.

Dopamine agonists are a critical class of therapeutic agents used in the management of various neurological and endocrine disorders, most notably Parkinson's disease and hyperprolactinemia.[1] Their therapeutic efficacy is intrinsically linked to their affinity and functional activity at dopamine receptor subtypes. This guide delves into the nuanced differences in the receptor binding profiles and in-vitro efficacy of these commonly used dopamine agonists.

Quantitative Comparison of Dopamine Agonists

The following tables summarize the quantitative data on the receptor binding affinities and in-vitro functional potencies of Cabergoline, Bromocriptine, Pramipexole, and Ropinirole.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

A lower Ki value indicates a higher binding affinity.

Receptor SubtypeCabergolineBromocriptinePramipexoleRopinirole
Dopamine Receptors
D1~440~440>10,000No Affinity
D20.7~83.929
D31.5~50.51.4
D49.0~2905.145
D5165~450>10,000No Affinity
Serotonin Receptors
5-HT1A1.2High Affinity--
5-HT1DHigh AffinityHigh Affinity--
5-HT2A20.0High Affinity-Weak Affinity
5-HT2B1.2High Affinity--
Adrenergic Receptors
α1Low AffinityModerate Affinity--
α2Low AffinityModerate AffinityMinimal InteractionWeak Affinity
Table 2: Comparative In-Vitro Efficacy (Functional Potency)

This table presents the half-maximal effective concentration (EC50) or pEC50 (-log(EC50)) values from in-vitro functional assays, primarily cAMP inhibition assays for D2-like receptors. A lower EC50 or a higher pEC50 value indicates greater potency.

Receptor SubtypeCabergolineBromocriptinePramipexoleRopinirole
Dopamine D2 Receptor Potent Full AgonistpEC50: 8.15 ± 0.05EC50: 19 nM (Full Agonist)pEC50: 7.4 ± 0.1 (Full Agonist)
Dopamine D3 Receptor Potent Full AgonistEC50: 11.3 nMEC50: 9 nM (Full Agonist)pEC50: 8.4 ± 0.1 (Full Agonist)
Dopamine D4 Receptor ---pEC50: 6.8 ± 0.1 (Full Agonist)

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to characterize these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors that primarily couple to the Gαi/o subunit.[11] Agonist binding to the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.

D2_Signaling_Pathway DA Dopamine Agonist (e.g., Cabergoline) D2R Dopamine D2 Receptor DA->D2R Binds to G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Prolactin Secretion) PKA->Response Leads to

Dopamine D2 Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test dopamine agonist for dopamine receptor subtypes.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50, which is then used to calculate the Ki value.

Generalized Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest or from brain tissue with high receptor density (e.g., rat striatum).

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors) with the membrane preparation in the presence of various concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium by incubating for a specific time and temperature (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from HEK293 cells) start->prep setup Set up Competition Assay: Membranes + Radioligand + Test Compound (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Determine IC50 and Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the functional potency (EC50) and efficacy of a compound at G-protein coupled receptors that modulate adenylyl cyclase.

Objective: To determine the ability of a dopamine agonist to inhibit forskolin-stimulated cAMP production via D2-like receptors.

Principle: D2-like receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The potency of an agonist is determined by its ability to inhibit cAMP production stimulated by forskolin, a direct activator of adenylyl cyclase.

Generalized Protocol:

  • Cell Culture: Culture cells (e.g., CHO, HEK293) stably expressing the human dopamine D2-like receptor subtype of interest.

  • Cell Plating: Seed the cells into a 384-well plate and allow them to adhere.

  • Compound Addition: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, add a fixed concentration of forskolin to stimulate cAMP production, along with varying concentrations of the test dopamine agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the measured response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow start Start plate Plate D2-Receptor Expressing Cells start->plate add_compounds Add Forskolin (to stimulate AC) + Test Agonist (Varying Conc.) plate->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse Lyse Cells and Detect cAMP (e.g., HTRF, ELISA) incubate->lyse analyze Analyze Data: Determine EC50 and Emax lyse->analyze end End analyze->end

cAMP Functional Assay Workflow
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This in-vivo model is widely used to study the effects of anti-Parkinsonian drugs.

Objective: To evaluate the in-vivo efficacy of dopamine agonists in a preclinical model of Parkinson's disease.

Principle: Unilateral injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle of rats leads to the degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The efficacy of a test compound is assessed by its ability to reverse the resulting motor deficits.

Generalized Protocol:

  • Animal Preparation: Anesthetize the rat and place it in a stereotactic frame.

  • 6-OHDA Injection: Perform a unilateral stereotactic injection of 6-OHDA into the medial forebrain bundle.

  • Recovery: Allow the animal to recover for a period of time (e.g., 2-3 weeks) for the lesion to fully develop.

  • Behavioral Testing: Administer the test dopamine agonist and assess the rotational behavior of the rat. A reversal of the lesion-induced turning behavior indicates efficacy.

  • Histological Confirmation: At the end of the study, sacrifice the animal and perform histological analysis (e.g., tyrosine hydroxylase staining) to confirm the extent of the dopaminergic lesion.

OHDA_Model_Workflow start Start anesthetize Anesthetize Rat and Place in Stereotactic Frame start->anesthetize inject Unilateral Injection of 6-OHDA into Medial Forebrain Bundle anesthetize->inject recover Allow for Recovery and Lesion Development (2-3 weeks) inject->recover administer Administer Test Dopamine Agonist recover->administer test Assess Rotational Behavior administer->test histology Histological Confirmation of Lesion test->histology end End histology->end

6-OHDA Rat Model Experimental Workflow

Conclusion

This comparative guide highlights the distinct pharmacological profiles of Cabergoline, Bromocriptine, Pramipexole, and Ropinirole. Cabergoline and Bromocriptine, both ergot derivatives, exhibit high affinity for D2-like receptors but also interact with various serotonin receptors.[2][3][4] In contrast, the non-ergot agonists Pramipexole and Ropinirole demonstrate greater selectivity for the D2-like receptor family, with Pramipexole showing a particularly high affinity for the D3 subtype.[6]

These differences in receptor binding and functional potency likely contribute to their varying clinical efficacy and side-effect profiles. The data and protocols presented herein provide a valuable resource for the scientific community to guide further research into the development of more selective and effective dopamine agonists.

References

Independent Verification of "Canadaline" (Cannabidiol) Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Cannabidiol (CBD), a non-psychoactive constituent of Cannabis sativa, against the widely used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the natural compound Curcumin. The information presented herein is intended to support researchers, scientists, and drug development professionals in the independent verification of CBD's anti-inflammatory efficacy. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Cannabidiol (CBD), Ibuprofen, and Curcumin have been evaluated through various in vitro and in vivo models. The following tables summarize key quantitative data from studies assessing their potency in inhibiting inflammatory markers and processes.

Table 1: In Vitro Inhibition of Key Inflammatory Mediators

CompoundTargetAssay SystemIC50 Value
Cannabidiol (CBD) COX-2Human peripheral monocytesNot consistently reported
TNF-αLPS-stimulated murine macrophagesReduction observed, specific IC50 not consistently reported
IL-6LPS-stimulated murine macrophagesReduction observed, specific IC50 not consistently reported
Ibuprofen COX-1Human peripheral monocytes12 µM[1]
COX-2Human peripheral monocytes80 µM[1]
TNF-αLPS-stimulated human bloodAugments levels in some studies
IL-6LPS-stimulated human bloodAugments levels in some studies
Curcumin COX-23T3-L1 adipocytes~20 µM (for PGE2 reduction)[2]
TNF-αAPAP-induced liver injury in miceSignificant reduction with 25-50 mg/kg[3]
IL-6TNFα-stimulated adipocytesIC50 ~20 µM[2]

Table 2: In Vivo Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseTime Point% Inhibition of Edema
Cannabidiol (CBD) Rat5-40 mg/kg (oral)2-5 hoursSignificant, comparable to or greater than Diclofenac (10 mg/kg)[4][5]
Rat40 mg/kg (oral, daily for 4 days)Day 4~100%[6]
Ibuprofen Rat40 mg/kg (oral)3 hoursData not specified in provided results
Curcumin Rat25-100 mg/kg (oral)2 hours30.43 - 34.88%[7][8]
Rat200-400 mg/kg (oral)2 hours53.85 - 58.97%[7][8]
Rat40 mg/kg (nanoemulsion, IV)5 hours56%[9]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of CBD, Ibuprofen, and Curcumin are mediated through their interaction with various signaling pathways. The following diagrams illustrate the primary pathways involved.

G Figure 1: Simplified NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB IκB-NF-κB (Inactive Complex) IKK Complex->IκB-NF-κB Phosphorylation of IκB IκB IκB NF-κB NF-κB DNA DNA NF-κB->DNA Translocation IκB-NF-κB->IκB Degradation IκB-NF-κB->NF-κB Release Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes

Figure 1: Simplified NF-κB Signaling Pathway in Inflammation

G Figure 2: Cyclooxygenase (COX) Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (GI protection, platelet function) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Pain, fever, inflammation) COX-2 (Inducible)->Prostaglandins (Inflammatory)

Figure 2: Cyclooxygenase (COX) Pathway in Inflammation

Experimental Protocols

To facilitate the independent verification of the anti-inflammatory properties of these compounds, detailed methodologies for two key experiments are provided below.

In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Production Assay

This assay is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

Objective: To quantify the inhibitory effect of a test compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (CBD, Ibuprofen, Curcumin) dissolved in a suitable vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve from the absorbance values of the known cytokine standards. Use this curve to determine the concentration of the cytokine in the cell culture supernatants. Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cytokine production by 50%.

G Figure 3: Workflow for In Vitro Cytokine Inhibition Assay Seed Macrophages Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Quantify Cytokines (ELISA) Quantify Cytokines (ELISA) Collect Supernatant->Quantify Cytokines (ELISA) Data Analysis (IC50) Data Analysis (IC50) Quantify Cytokines (ELISA)->Data Analysis (IC50)

Figure 3: Workflow for In Vitro Cytokine Inhibition Assay
In Vivo: Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds in vivo. Carrageenan injection induces a biphasic acute inflammatory response characterized by edema.

Objective: To assess the ability of a test compound to reduce paw edema in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (lambda, type IV)

  • Sterile 0.9% saline

  • Test compounds (CBD, Ibuprofen, Curcumin)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Vehicle for compound administration

  • Plethysmometer or digital calipers

  • Animal handling and administration equipment (e.g., oral gavage needles)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, reference drug, and different doses of test compounds). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups, typically via oral gavage, one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline measurement from the post-treatment measurement. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay Acclimatize Animals Acclimatize Animals Baseline Paw Measurement Baseline Paw Measurement Acclimatize Animals->Baseline Paw Measurement Administer Compound Administer Compound Baseline Paw Measurement->Administer Compound Inject Carrageenan Inject Carrageenan Administer Compound->Inject Carrageenan Measure Paw Volume Over Time Measure Paw Volume Over Time Inject Carrageenan->Measure Paw Volume Over Time Calculate % Inhibition Calculate % Inhibition Measure Paw Volume Over Time->Calculate % Inhibition

Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay

Conclusion

The presented data indicates that Cannabidiol (CBD) possesses significant anti-inflammatory properties, demonstrable in both in vitro and in vivo models. Its efficacy appears to be comparable to, and in some in vivo studies, potentially greater than, established anti-inflammatory agents like Diclofenac at certain doses and time points.[4][5] The mechanisms of action for CBD are multifaceted, involving the modulation of key inflammatory pathways such as NF-κB. Ibuprofen, a non-selective COX inhibitor, and Curcumin, a natural compound with pleiotropic anti-inflammatory effects, provide valuable benchmarks for comparison. This guide offers a foundational framework for the independent evaluation and further investigation of Cannabidiol as a potential anti-inflammatory therapeutic agent.

References

Safety Operating Guide

Proper Disposal Procedures for L-Canaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling L-Canaline, a thorough understanding of proper disposal procedures is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of L-Canaline, based on established safety data sheets.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. L-Canaline is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes serious eye damage.

  • Causes skin irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection.[1]

  • Skin and Body Protection: Lab coat and other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of L-Canaline and its containers is through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the contents, including the name "L-Canaline" and relevant hazard symbols.

    • Segregate L-Canaline waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Container Management:

    • Use appropriate, sealed, and leak-proof containers for storing L-Canaline waste.

    • Do not reuse empty containers unless they have been professionally cleaned and decontaminated.

  • Collection and Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Maintain a log of the accumulated waste.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for L-Canaline.

Quantitative Data Summary

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Harmful if swallowedAcute toxicity - oral 4P264, P270, P301+P312+P330
Harmful in contact with skinAcute toxicity - dermal 4P280
Harmful if inhaledAcute toxicity - inhalation 4P261, P271, P304+P340
Causes serious eye damageEye damage 1P280, P305+P351+P338
Causes skin irritationSkin irritation 2P264, P280
May cause respiratory irritationSpecific target organ toxicity (single exposure) 3P261, P271

L-Canaline Disposal Workflow

cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal A Wear Appropriate PPE B Identify & Segregate L-Canaline Waste A->B C Use Labeled, Leak-Proof Containers B->C D Store in Designated Secure Area C->D E Contact Licensed Waste Disposal Company D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G

References

Essential Safety and Logistical Information for Handling L-Canaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides critical safety and logistical information for the handling of L-Canaline, a compound that is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage, as well as skin and respiratory irritation. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with L-Canaline, a combination of personal protective equipment and engineering controls is mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles that can cause serious eye damage.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: In situations where ventilation is inadequate or there is a risk of inhaling dust or aerosols, respiratory protection should be worn.[1]

Health Hazard Information

L-Canaline presents several health hazards that necessitate careful handling.

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity 4 (Oral, Dermal, Inhalation)
Causes serious eye damageEye Damage 1
Causes skin irritationSkin Irritation 2
May cause respiratory irritationSTOT SE 3 (Respiratory)

Table 1: Summary of L-Canaline Health Hazards.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure to L-Canaline.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.

Table 2: First-Aid Protocols for L-Canaline Exposure.

Operational and Disposal Plans

A systematic approach to the handling and disposal of L-Canaline is essential for laboratory safety and environmental protection.

Handling and Storage Procedures
  • Handling: Avoid breathing dust, vapor, mist, or gas.[1] Prevent contact with skin and eyes. Use only in a well-ventilated area.[1] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.

Spill and Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE and contain the spill.

  • Clean-up: Collect the spilled material and place it in a suitable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Dispose of L-Canaline and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Handling L-Canaline

The following diagram outlines the standard workflow for safely handling L-Canaline in a laboratory setting.

L-Canaline Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Proceed Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Don_PPE->Prepare_Work_Area Proceed Weigh_and_Handle Weigh and Handle L-Canaline in Fume Hood Prepare_Work_Area->Weigh_and_Handle Proceed Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Proceed Decontaminate_Equipment Decontaminate Equipment and Work Surfaces Perform_Experiment->Decontaminate_Equipment Experiment Complete Spill Spill Occurs Perform_Experiment->Spill If Spill Exposure Personal Exposure Perform_Experiment->Exposure If Exposure Dispose_Waste Dispose of Waste (Properly Labeled Container) Decontaminate_Equipment->Dispose_Waste Proceed Doff_PPE Doff PPE and Wash Hands Dispose_Waste->Doff_PPE Proceed Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill->Follow_Spill_Protocol Follow_First_Aid Follow First-Aid Measures Exposure->Follow_First_Aid Seek_Medical_Attention Seek Medical Attention Follow_First_Aid->Seek_Medical_Attention

A workflow diagram for the safe handling of L-Canaline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canadaline
Reactant of Route 2
Canadaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.